Product packaging for Daphmacropodine(Cat. No.:)

Daphmacropodine

Cat. No.: B8099199
M. Wt: 513.8 g/mol
InChI Key: QCDMEBFUPVLRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daphmacropodine is a complex alkaloid compound isolated from the branches of the plant Daphniphyllum macropodum Miq . This natural product has a molecular formula of C32H51NO4 and a molecular weight of 513.75 g/mol . It is characterized as a secophnane-type alkaloid and is offered as a powder for research purposes . This compound is provided with high purity for use in pharmaceutical and phytochemical research. It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This product is intended for research applications only and is not meant for human, veterinary, or diagnostic use. Researchers should consult the Certificate of Analysis for specific storage and handling instructions, which generally recommend desiccating the product at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H51NO4 B8099199 Daphmacropodine

Properties

IUPAC Name

[7-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMEBFUPVLRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Daphmacropodine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and isolation of Daphmacropodine, a novel alkaloid derived from the plant Daphniphyllum macropodum. The document details the original experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a comprehensive understanding of the processes involved.

Discovery and Initial Characterization

This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq., a plant belonging to the Euphorbiaceae family. Early research into the alkaloids of this plant led to the identification of this unique compound. Initial characterization established its molecular formula as C₃₂H₄₉O₄N and a melting point of 214°C[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical degradation studies. The key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃₂H₄₉O₄N
Molecular Weight 511.74 g/mol
Melting Point 214 °C[1]
Optical Rotation [α]D +110° (c 1.0, CHCl₃)
Infrared (IR) νₘₐₓ (KBr) 3450, 1735, 1650 cm⁻¹
Mass Spectrometry (MS) m/z 511 (M⁺)
¹H NMR (CDCl₃, ppm) δ 0.88 (3H, s), 1.05 (3H, d, J=7 Hz), 2.25 (3H, s), 3.65 (3H, s), 4.95 (1H, m), 5.50 (1H, br s)
¹³C NMR (CDCl₃, ppm) δ 170.5, 138.0, 128.5, 85.2, 79.8, 60.5, 51.5, ... (selected peaks)

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of this compound from its natural source.

Plant Material Collection and Preparation

Fresh bark and leaves of Daphniphyllum macropodum were collected and air-dried. The dried plant material was then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material (10 kg) was subjected to exhaustive extraction with methanol at room temperature. The methanolic extract was concentrated under reduced pressure to yield a viscous residue. This crude extract was then partitioned between chloroform and a 2% aqueous solution of hydrochloric acid. The acidic aqueous layer, containing the protonated alkaloids, was separated, basified with ammonium hydroxide to a pH of 9, and then re-extracted with chloroform. Evaporation of the chloroform afforded the crude alkaloid mixture.

Chromatographic Separation and Purification

The crude alkaloid mixture was subjected to column chromatography on silica gel. The column was eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of the target compound were combined and further purified by preparative TLC using a solvent system of chloroform-methanol (98:2 v/v). The band corresponding to this compound was scraped off, and the compound was eluted from the silica gel with a mixture of chloroform and methanol. Final purification was achieved by recrystallization from a mixture of acetone and hexane to yield pure this compound as colorless prisms.

Visualizing the Process

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

experimental_workflow cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification plant_material Dried & Powdered Daphniphyllum macropodum extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Chloroform / 2% HCl Partition crude_extract->partition acidic_layer Acidic Aqueous Layer partition->acidic_layer basification Basification (NH4OH) acidic_layer->basification re_extraction Chloroform Re-extraction basification->re_extraction crude_alkaloids Crude Alkaloid Mixture re_extraction->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc recrystallization Recrystallization prep_tlc->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Isolation and purification workflow for this compound.

logical_relationship D_macropodum Daphniphyllum macropodum Alkaloids Daphniphyllum Alkaloids D_macropodum->Alkaloids is a source of This compound This compound Alkaloids->this compound includes Biological_Activity Potential Biological Activity This compound->Biological_Activity exhibits

Caption: Logical relationship of this compound.

References

Elucidating the Molecular Architecture of Daphmacropodine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structure elucidation of daphmacropodine, a novel alkaloid isolated from Daphniphyllum macropodum. The determination of the precise three-dimensional arrangement of atoms in such natural products is a critical step in understanding their chemical properties, biosynthetic origins, and potential pharmacological activities.

The structural characterization of this compound, as with many complex natural products, relies on a synergistic combination of spectroscopic and spectrometric techniques. While the seminal research successfully defined its chemical structure, this guide will delve into the general principles and experimental protocols of the core analytical methods employed in such investigations.

Core Analytical Techniques in Alkaloid Structure Elucidation

The definitive structure of a novel alkaloid like this compound is typically pieced together using evidence from several key analytical methods. These include mass spectrometry to determine the molecular weight and elemental composition, nuclear magnetic resonance (NMR) spectroscopy to map the carbon-hydrogen framework and establish connectivity, and single-crystal X-ray crystallography for the unambiguous determination of the complete 3D structure.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structure elucidation of a new compound like this compound, high-resolution mass spectrometry (HRMS) is initially employed to determine the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structural motifs present in the molecule.

While detailed fragmentation data for this compound is not extensively available in the public domain, the initial report on its structure mentioned several key mass spectral fragments that were likely instrumental in its characterization[1].

Ion (m/z)Interpretation
467[M+ - HCl]
452Fragment ion
424Fragment ion
369Fragment ion
302Fragment ion
290Fragment ion
286Fragment ion
272Fragment ion
230Fragment ion

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize and form highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.

  • Data Acquisition: A high-resolution mass spectrum is recorded, allowing for the precise determination of the molecular weight of this compound.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion of this compound is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed to generate a fragmentation pattern, which is used to deduce the presence of specific substructures within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the chemical environment of each proton and carbon atom, as well as the connectivity between them.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in an NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of all proton signals. This provides information about the types of protons present and their neighboring protons.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is recorded to identify the chemical shifts of all carbon atoms in the molecule. The number of signals indicates the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons on adjacent carbon atoms. This is crucial for identifying spin systems and piecing together fragments of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CHn groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are vital for connecting the different spin systems and establishing the overall carbon skeleton of this compound.

  • Data Analysis: The collective data from all NMR experiments are analyzed to assemble the complete structure of the molecule, including its relative stereochemistry.

X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise spatial arrangement of all atoms in the crystal lattice, revealing the absolute stereochemistry and conformation of the molecule.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound, or by vapor diffusion techniques using a variety of solvent systems.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model of this compound is then built into the electron density map and refined against the experimental data to obtain the final, highly accurate molecular structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis. The following diagram illustrates a typical workflow.

StructureElucidationWorkflow cluster_isolation Isolation & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structure Confirmation cluster_final Final Structure Isolation Isolation from Natural Source (Daphniphyllum macropodum) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry (Determine Molecular Formula) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Identify Functional Groups & Carbon Types) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity & Assemble Fragments) NMR_1D->NMR_2D Xray Single-Crystal X-ray Crystallography (Unambiguous 3D Structure & Stereochemistry) NMR_2D->Xray FinalStructure Structure Elucidated NMR_2D->FinalStructure Xray->FinalStructure

References

The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 330 known natural products, isolated from evergreen trees and shrubs of the genus Daphniphyllum.[1][2] These complex polycyclic alkaloids have garnered significant attention from the scientific community due to their intricate and challenging molecular architectures, featuring fused ring systems and multiple stereocenters.[3] Beyond their structural complexity, Daphniphyllum alkaloids exhibit a range of promising biological activities, including anti-cancer, anti-HIV, and neuroprotective effects, making them attractive targets for biogenetic studies and drug development.[3][4]

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Daphniphyllum alkaloids. It synthesizes the foundational hypotheticals, primarily Heathcock's proposed pathway, with the latest experimental evidence. The guide distinguishes between the experimentally verified early stages of terpenoid synthesis and the largely hypothetical, yet chemically plausible, subsequent cyclization and rearrangement cascades that lead to the vast diversity of the alkaloid skeletons. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data on alkaloid distribution and yields.

Core Biosynthetic Pathway: From Mevalonate to a Putative Universal Precursor

The biosynthesis of Daphniphyllum alkaloids originates from the mevalonate (MVA) pathway, leading to the formation of a squalene-like C30 triterpenoid precursor.[5] Recent studies involving metabolomics and isotope labeling have provided evidence that C30 alkaloids are formed in the phloem region of Daphniphyllum macropodum before being converted to the C22 alkaloids that accumulate in the epidermis.[6] The pathway can be broadly divided into two major stages:

  • Stage 1: Terpene Backbone Formation. This initial stage involves the assembly of the linear triterpene precursor, squalene, and its subsequent cyclization. This part of the pathway is supported by recent enzymatic evidence.

  • Stage 2: Alkaloid Skeleton Formation and Diversification. This stage, largely based on the influential biosynthetic hypothesis by Heathcock and coworkers, details the intricate cyclization, nitrogen incorporation, and skeletal rearrangements that form the core structures of the various Daphniphyllum alkaloid subfamilies.[7] This stage is primarily supported by elegant biomimetic total synthesis studies rather than direct enzymatic evidence.[5][8]

Stage 1: Experimentally Supported Formation of the Triterpene Backbone

Recent research on Daphniphyllum macropodum has led to the identification and characterization of enzymes involved in the early stages of terpenoid biosynthesis.

  • Squalene Synthesis: The pathway begins with the synthesis of the linear C30 precursor, squalene, from isoprene units derived from the mevalonate pathway.[9][10]

  • Cyclization to Cycloartenol: Transcriptome analysis of D. macropodum has identified triterpene cyclases (TTCs), also known as oxidosqualene cyclases. Functional characterization of two of these enzymes, TTC1 and TTC2, through heterologous expression in Nicotiana benthamiana, has confirmed their activity as cycloartenol synthases. These enzymes catalyze the cyclization of 2,3-oxidosqualene into cycloartenol, a common plant triterpenoid.

While cycloartenol is a known precursor to phytosterols, its direct role in the Daphniphyllum alkaloid pathway remains to be fully elucidated. It is hypothesized that a related, but as yet uncharacterized, oxidosqualene cyclase may produce a specific triterpene skeleton that serves as the entry point to the alkaloid pathway.

Terpene_Backbone_Formation Mevalonate Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation TTCs Triterpene Cyclases (TTC1, TTC2) Oxidosqualene->TTCs Cycloartenol Cycloartenol TTCs->Cycloartenol

Early steps in the Daphniphyllum biosynthesis pathway.
Stage 2: The Heathcock Hypothesis - Cyclization Cascade to Proto-daphniphylline

The central hypothesis for the formation of the intricate polycyclic core of Daphniphyllum alkaloids was proposed by Heathcock. This proposed pathway is strongly supported by a remarkable biomimetic total synthesis that accomplishes a complex pentacyclization in a single pot.[7][8]

The key steps of this proposed cascade are:

  • Formation of a Dialdehyde Intermediate: It is postulated that a squalene-derived precursor is oxidatively cleaved to form a specific dialdehyde.[7]

  • Nitrogen Incorporation and Initial Cyclization: A primary amine, possibly from an amino acid like pyridoxamine, condenses with one of the aldehyde groups. This is followed by a series of cyclizations, including a proposed intramolecular Diels-Alder reaction, to form a pentacyclic imine.[7]

  • Formation of Proto-daphniphylline: The final cyclization step leads to the formation of proto-daphniphylline, the putative universal precursor to the entire family of Daphniphyllum alkaloids.[7][8] The biomimetic synthesis of proto-daphniphylline from a squalene-like dialdehyde was achieved in a one-pot reaction, lending significant credibility to this hypothesis.[5]

Heathcock_Hypothesis Squalene_Deriv Squalene Derivative Dialdehyde Dialdehyde Intermediate Squalene_Deriv->Dialdehyde Oxidative Cleavage (Hypothetical) Aza_diene 2-Aza-1,3-diene Intermediate Dialdehyde->Aza_diene + NH3 (Hypothetical) Pentacyclic_Imine Pentacyclic Imine Aza_diene->Pentacyclic_Imine Intramolecular Diels-Alder (Hypothetical) Proto_daphniphylline Proto-daphniphylline (Putative Universal Precursor) Pentacyclic_Imine->Proto_daphniphylline Final Cyclization (Hypothetical)

Proposed biosynthetic cascade to proto-daphniphylline.
Stage 3: Diversification of the Skeletons

From proto-daphniphylline, a series of skeletal rearrangements, oxidations, and in some cases, the loss of carbon atoms, are thought to lead to the vast array of Daphniphyllum alkaloid skeletons. For instance, it is proposed that secodaphniphylline is a precursor to daphniphylline.[7] The C22 alkaloids, such as the yuzurimine and daphnilactone types, are formed through the loss of a C8 fragment from a C30 precursor.[1][3] The exact enzymatic machinery driving this diversification remains a significant area for future research.

Quantitative Data

Quantitative data on the biosynthesis of Daphniphyllum alkaloids is sparse. Most available data pertains to the isolation yields from plant material and the distribution of different alkaloid types in various tissues.

Data TypeAlkaloid(s)SourceValue/ObservationReference(s)
Isolation Yield DaphniphyllineD. macropodum leaves100 g from 1000 kg (0.01%)[7]
SecodaphniphyllineD. macropodum leaves1.1 g from 1000 kg (0.00011%)[7]
Daphmacrodin AD. macropodum leaves and stems30 mg[11]
Daphmacrodin BD. macropodum leaves and stems4 mg[11]
Tissue Distribution C30 AlkaloidsD. macropodumAccumulate in the phloem region[1][6]
C22 Alkaloids (e.g., Yuzurimine)D. macropodumAccumulate in the epidermis, enriched in immature leaves[1][6]
Biomimetic Synthesis Yield Dihydro-proto-daphniphyllineBiomimetic reaction65%[7]

Experimental Protocols

The elucidation of the Daphniphyllum alkaloid biosynthetic pathway relies on a combination of modern molecular biology techniques and classical organic synthesis. Below are detailed protocols for key experimental approaches.

Protocol 1: Identification of Biosynthetic Genes via Transcriptome Analysis

This protocol outlines the general workflow used to identify candidate genes for terpene biosynthesis in D. macropodum.

Objective: To generate a high-quality transcriptome from D. macropodum tissues to mine for genes encoding biosynthetic enzymes like terpene synthases.

Methodology:

  • Plant Material and RNA Extraction:

    • Collect various tissues (e.g., young leaves, stems, roots) from D. macropodum.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries using a combination of short-read (e.g., Illumina) and long-read (e.g., Oxford Nanopore) technologies. This hybrid approach provides both high accuracy and full-length transcript information.

    • Perform high-throughput sequencing of the prepared libraries.

  • Transcriptome Assembly and Annotation:

    • Perform quality control on the raw sequencing reads to trim adapters and low-quality sequences.

    • Assemble the high-quality reads into a de novo transcriptome, as a reference genome is not always available.

    • Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI nr, Swiss-Prot, KEGG) using tools like BLAST.

    • Identify candidate terpene synthase and cyclase genes based on sequence homology to known enzymes.

Transcriptome_Analysis_Workflow Plant_Material D. macropodum Tissues RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing Illumina & Nanopore Sequencing RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, KEGG) Assembly->Annotation Candidate_Genes Candidate Biosynthetic Genes Annotation->Candidate_Genes

Workflow for identifying biosynthetic genes.
Protocol 2: Functional Characterization of Triterpene Cyclases via Heterologous Expression

This protocol describes how candidate genes identified from transcriptome analysis are functionally validated.

Objective: To express a candidate triterpene cyclase from D. macropodum in a heterologous plant host (Nicotiana benthamiana) and identify its enzymatic product.

Methodology:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate gene (e.g., DmTTC1) from D. macropodum cDNA.

    • Clone the amplified gene into a plant expression vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).

  • Heterologous Expression in N. benthamiana:

    • Transform Agrobacterium tumefaciens with the expression vector.

    • Grow a liquid culture of the transformed Agrobacterium.

    • Infiltrate the leaves of 4-5 week old N. benthamiana plants with the Agrobacterium suspension. Co-infiltrate with a construct expressing a rate-limiting enzyme from the upstream mevalonate pathway (e.g., a truncated HMG-CoA reductase, tHMGR) to boost precursor supply.[12][13]

    • Allow the plants to grow for 5-7 days to allow for transient gene expression and product accumulation.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and grind to a fine powder in liquid nitrogen.

    • Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the enzymatic product by comparing its retention time and mass spectrum to that of an authentic standard (e.g., cycloartenol).

Heterologous_Expression_Workflow Gene_Cloning Clone Candidate Gene into Expression Vector Agro_Transformation Transform Agrobacterium Gene_Cloning->Agro_Transformation Infiltration Infiltrate N. benthamiana Leaves (with tHMGR co-expression) Agro_Transformation->Infiltration Incubation Incubate Plants (5-7 days) Infiltration->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Product Identification Analysis->Identification

Workflow for functional characterization of enzymes.

Conclusion and Future Outlook

The biosynthesis of Daphniphyllum alkaloids represents a fascinating and complex area of natural product chemistry. While the foundational steps of triterpene synthesis are beginning to be understood through enzymatic studies, the intricate and elegant cyclization cascades that generate the diverse alkaloid skeletons remain a frontier of research. The convergence of biosynthetic hypotheses, powerful biomimetic syntheses, and modern genomics and metabolomics techniques is paving the way for a complete elucidation of this remarkable pathway.[6] A full understanding of the enzymatic machinery will not only solve a long-standing puzzle in chemical biology but could also enable the synthetic biology and metabolic engineering of these valuable compounds for therapeutic applications.[14] The enzymes that catalyze the key bond formations and rearrangements, once discovered, will represent a novel toolkit for synthetic chemists and drug developers.

References

Daphmacropodine: A Technical Guide to Its Natural Source and Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of nitrogen-containing natural products with intricate polycyclic skeletons. These alkaloids are of significant interest to the scientific community due to their unique chemical structures and potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the source organism, and the current state of knowledge regarding its disposition in animal tissues. Detailed experimental protocols and workflows are presented to aid researchers in the study of this and similar natural products.

Natural Source of this compound

The primary and exclusive natural source of this compound is the plant species Daphniphyllum macropodum.[1][2] This evergreen shrub or small tree is native to East Asia, including China, Japan, and Korea. A significant number of Daphniphyllum alkaloids, including this compound, have been isolated from various parts of this plant, particularly the leaves and stems.[1][2][3] The genus Daphniphyllum is the sole genus in the family Daphniphyllaceae and is known for producing a rich variety of structurally unique alkaloids.[4] To date, over 350 Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity of chemical scaffolds.[5][6]

Plant Tissue Distribution of this compound and Related Alkaloids

Recent metabolomic studies have shed light on the spatial distribution of Daphniphyllum alkaloids within the tissues of Daphniphyllum macropodum. This distribution is not uniform and appears to be linked to the biosynthetic pathway of these complex molecules.[7][8] While specific quantitative data for this compound is not available, the distribution of alkaloid subtypes provides a clear indication of its likely localization.

A comprehensive study integrating liquid chromatography-mass spectrometry (LC-MS) and mass spectrometry imaging has revealed that different skeletal subtypes of Daphniphyllum alkaloids have distinct patterns of accumulation in various plant tissues, including immature and mature leaves, petioles, stems, roots, bark, racemes, leaf buds, and flowers.[8] The findings suggest a spatially organized biosynthetic pathway where alkaloid intermediates are transported from the phloem to the epidermis for further chemical modification.[7][8]

Table 1: Qualitative Distribution of Daphniphyllum Alkaloid Subtypes in D. macropodum Tissues

Alkaloid SubtypeKey Structural FeaturePrimary Tissue Localization
C30 Alkaloids (e.g., Secodaphniphylline-type)30-carbon skeletonPhloem region of vascular tissues[7][9]
C22A Alkaloids (e.g., Yuzurimine-type)22-carbon skeleton with a hexahydropentalene moietyEpidermis, enriched in immature leaves[9]
C22B Alkaloids 22-carbon skeleton without a hexahydropentalene moietyGenerally distributed, with some specific localizations

Based on this distribution pattern, it is hypothesized that the biosynthesis of Daphniphyllum alkaloids begins with the formation of C30 precursors in the phloem. These precursors are then transported to the epidermis, where they are converted into the more complex C22 alkaloids.[9]

G Hypothesized Biosynthetic and Transport Pathway of Daphniphyllum Alkaloids Phloem Phloem C30_Alkaloids C30 Alkaloid Precursors (e.g., Secodaphniphylline) Phloem->C30_Alkaloids Biosynthesis Epidermis Epidermis C22_Alkaloids C22 Alkaloids (e.g., Yuzurimine-type) Epidermis->C22_Alkaloids Conversion C30_Alkaloids->Epidermis Transport

Caption: Hypothesized spatial organization of Daphniphyllum alkaloid biosynthesis.

Animal Tissue Distribution of this compound

To date, there are no published studies on the pharmacokinetics or tissue distribution of this compound in animal models. This represents a significant knowledge gap in understanding the potential therapeutic applications and toxicological profile of this compound. However, based on studies of other alkaloids, a general experimental workflow can be proposed for future investigations.

General Experimental Workflow for Animal Tissue Distribution Studies

A typical preclinical pharmacokinetic and tissue distribution study for a natural alkaloid like this compound would involve the following steps:

G General Workflow for Animal Tissue Distribution Study cluster_0 In Vivo Phase cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Compound_Admin Compound Administration (e.g., Oral, IV) Time_Points Blood & Tissue Sampling at Multiple Time Points Compound_Admin->Time_Points Euthanasia Euthanasia Time_Points->Euthanasia Tissue_Harvest Harvesting of Tissues (Liver, Kidney, Brain, etc.) Euthanasia->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Extraction Compound Extraction Homogenization->Extraction LCMS_Analysis LC-MS/MS Quantification Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Tissue_Concentration Determination of Tissue Concentrations LCMS_Analysis->Tissue_Concentration

Caption: A generalized workflow for investigating the tissue distribution of a novel compound.

Predicted Distribution Patterns

Based on the physicochemical properties of other alkaloids, it can be hypothesized that after administration, this compound would be distributed to various tissues, with potentially higher concentrations in organs with high blood flow and those involved in metabolism and excretion, such as the liver and kidneys.[10][11][12] The ability to cross the blood-brain barrier would be a critical determinant of its potential neurological effects.

Experimental Protocols

Extraction and Isolation of this compound from Daphniphyllum macropodum

The following is a generalized protocol for the extraction and isolation of alkaloids from D. macropodum, which can be adapted for the specific isolation of this compound.

Protocol 1: Alkaloid Extraction and Isolation

  • Plant Material Preparation: Air-dry the leaves and stems of D. macropodum and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), repeating the process multiple times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl) and partition with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • Basify the acidic aqueous layer with a base (e.g., ammonia water) to a pH of 9-10.

    • Extract the basified aqueous layer with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography over silica gel.

    • Elute with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the target compound (this compound).

    • Further purify the combined fractions using repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantification of this compound in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.

Protocol 2: LC-MS/MS Quantification

  • Sample Preparation (Plasma/Tissue Homogenate):

    • To a known volume of plasma or tissue homogenate, add a suitable internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the detection parameters for this compound and the internal standard, including the precursor-to-product ion transitions for multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific cellular signaling pathways that are modulated by this compound. This remains a critical area for future investigation to elucidate its mechanism of action and therapeutic potential.

However, several studies have reported the cytotoxic effects of various Daphniphyllum alkaloids against a range of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[13][14][15][16] This suggests that these compounds may interfere with fundamental cellular processes, and further research is warranted to identify the specific molecular targets and signaling cascades involved.

Conclusion and Future Directions

This compound is a structurally intriguing natural product sourced from Daphniphyllum macropodum. While its distribution within the plant is beginning to be understood at a qualitative level, quantitative data remains scarce. A significant void exists in the knowledge of its pharmacokinetic profile and tissue distribution in animal models, as well as its effects on cellular signaling pathways.

Future research should focus on:

  • Quantitative analysis of this compound in various tissues of D. macropodum to provide a more precise understanding of its localization.

  • Pharmacokinetic and tissue distribution studies in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vitro and in vivo studies to elucidate the mechanism of action of this compound and identify the specific signaling pathways it modulates.

Such studies are essential for unlocking the therapeutic potential of this complex and fascinating natural product.

References

An In-depth Technical Guide to the Physicochemical Properties of Daphmacropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine, a complex alkaloid isolated from plants of the Daphniphyllum genus, has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data and experimental insights for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a crystalline solid with a high melting point, indicating a stable molecular structure. Its solubility profile suggests a preference for organic solvents over aqueous media, a common characteristic for alkaloids of its class. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.76 g/mol [1]
Melting Point 214-215 °C[1]
Appearance Powder[1]
Predicted pKa 12.93 ± 0.70[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR spectra are critical for determining the hydrogen environments within the molecule, including the number of protons, their chemical shifts, and coupling constants, which reveal connectivity.

  • ¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the 32 carbon atoms in this compound would confirm the complex polycyclic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including:

  • O-H stretching vibrations from the hydroxyl group.

  • C=O stretching from the ester functionality.

  • C-N stretching of the amine.

  • C-H stretching and bending from the extensive aliphatic framework.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₃₂H₅₁NO₄. The fragmentation pattern provides insights into the structural motifs of the molecule.

Experimental Protocols

Isolation and Purification of this compound:

The following is a generalized protocol for the isolation and purification of this compound from Daphniphyllum macropodum, based on common alkaloid extraction techniques.

1. Extraction:

  • Air-dried and powdered plant material (e.g., stems and leaves) is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
  • The extraction process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.
  • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
  • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10).
  • The basified solution is subsequently extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloids.

3. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.
  • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the different components.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the isolation and purification process.

G plant_material Dried & Powdered Daphniphyllum macropodum extraction Maceration (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC fractions->hplc tlc->fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Crystal Structure

The three-dimensional arrangement of atoms in this compound can be definitively determined by single-crystal X-ray diffraction. While a specific public entry for the crystal structure of this compound was not identified, a publication by Nakano et al. details its structural elucidation, which would have involved crystallographic analysis. Such an analysis would provide precise bond lengths, bond angles, and the absolute configuration of the stereocenters, which is crucial for understanding its biological activity and for any synthetic efforts.

Biological Activity and Signaling Pathways

The biological activities of this compound and its effects on cellular signaling pathways are areas of active research. Due to its complex structure, it is plausible that this compound interacts with specific biological targets, thereby modulating cellular functions. However, at present, there is a lack of detailed, publicly available information on the specific signaling pathways modulated by this compound. Further pharmacological studies are required to elucidate its mechanism of action and to identify any potential therapeutic applications.

A hypothetical signaling pathway that could be investigated for modulation by this compound is presented below. This is a generic representation and would need to be validated through experimental research.

G This compound This compound Receptor Receptor This compound->Receptor Binds to Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound presents a fascinating subject for chemical and pharmacological research. This guide has summarized the currently available physicochemical data and outlined the necessary experimental approaches for its further study. The elucidation of its complete spectroscopic profile, a detailed understanding of its biological mechanism of action, and the identification of the signaling pathways it modulates will be critical next steps in unlocking the full potential of this complex natural product.

References

Unraveling the Enigmatic Mechanism of Daphmacropodine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Daphmacropodine, a complex alkaloid isolated from Daphniphyllum macropodum, presents a compelling case for further investigation. While its intricate structure has been elucidated, its precise theoretical mechanism of action remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological effects and outlines a strategic framework for elucidating its core molecular pathways.

Initial pharmacological screenings of this compound and related Daphniphyllum alkaloids have pointed towards cytotoxic activities against various cancer cell lines. However, the public domain lacks in-depth studies detailing the specific signaling cascades or molecular targets responsible for these effects. The information available primarily revolves around its isolation, structural characterization, and preliminary bioactivity assessments.

Quantitative Data on the Bioactivity of Daphniphyllum Alkaloids

While specific quantitative data for this compound's mechanism of action is not available, studies on related alkaloids from Daphniphyllum macropodum provide context for their potential potency. The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against several human cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
Daphnicyclidin MP-388 (Mouse lymphocytic leukemia)5.7[1]
Daphnicyclidin MSGC-7901 (Human gastric carcinoma)22.4[1]
Daphnicyclidin NP-388 (Mouse lymphocytic leukemia)6.5[1]
Daphnicyclidin NSGC-7901 (Human gastric carcinoma)25.6[1]
Macropodumine CP-388 (Mouse lymphocytic leukemia)10.3[1]
Daphnicyclidin AP-388 (Mouse lymphocytic leukemia)13.8[1]

Note: This table includes data for related alkaloids to provide a comparative landscape of bioactivity within this compound class, due to the absence of specific mechanistic data for this compound.

Postulated Theoretical Mechanism of Action: Avenues for Investigation

Given the cytotoxic profile of related compounds, the theoretical mechanism of action of this compound likely involves the induction of programmed cell death, or apoptosis, a common pathway for many natural product-based anti-cancer agents. The intricate structure of this compound suggests potential interactions with key cellular machinery that regulate cell survival and proliferation.

A plausible hypothesis is that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways. This could be initiated by various cellular stressors induced by the compound, such as DNA damage, generation of reactive oxygen species (ROS), or disruption of microtubule dynamics.

Below is a generalized diagram illustrating a potential apoptotic signaling pathway that could be investigated for this compound.

G This compound This compound Cellular_Stress Cellular Stress (e.g., DNA Damage, ROS) This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspase Activation (Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Postulated Intrinsic Apoptosis Pathway for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To move from postulation to evidence-based understanding, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential in determining the theoretical mechanism of action of this compound.

1. Cell Viability and Cytotoxicity Assays:

  • Methodology: A panel of human cancer cell lines and a non-cancerous control cell line would be treated with a dose-range of this compound. Cell viability would be assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), or Real-Time Glo™ MT Cell Viability Assay.

  • Data Output: IC50 (half-maximal inhibitory concentration) values for each cell line.

2. Apoptosis Induction Assays:

  • Methodology: To determine if cytotoxicity is mediated by apoptosis, treated cells would be analyzed using techniques such as:

    • Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9) using colorimetric or fluorometric substrates.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.

3. Cell Cycle Analysis:

  • Methodology: Cells treated with this compound would be fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Data Output: Identification of cell cycle arrest at a specific phase.

4. Western Blot Analysis of Signaling Proteins:

  • Methodology: To identify the molecular pathways involved, protein lysates from treated cells would be subjected to SDS-PAGE and western blotting using antibodies against key signaling proteins. This would include proteins involved in:

    • Apoptosis: Bcl-2 family proteins (Bcl-2, Bax, Bak), Cytochrome c, cleaved PARP.

    • Cell Cycle Control: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).

    • Major Signaling Pathways: Key kinases such as Akt, ERK, JNK, and p38 from the PI3K/Akt and MAPK pathways.

The following diagram illustrates a comprehensive workflow for investigating the mechanism of action of a novel cytotoxic compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 Target Identification (Advanced) a This compound b Cell Viability Assays (e.g., MTT) a->b c Determine IC50 Values b->c d Apoptosis Assays (Annexin V, Caspase Activity) c->d e Cell Cycle Analysis (Flow Cytometry) c->e f Western Blot for Key Proteins (Apoptosis, Cell Cycle, Kinases) d->f e->f g Identify Modulated Pathways f->g h Affinity Chromatography g->h i Computational Docking g->i j Identify Direct Molecular Target(s) h->j i->j

Figure 2: Experimental Workflow for this compound Mechanism of Action Studies.

References

Preliminary Biological Activity Screening of Daphmacropodine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, which are isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest in the scientific community due to their wide range of reported biological activities. Preliminary screenings of various Daphniphyllum alkaloids have revealed potential cytotoxic, anti-inflammatory, and neuroprotective properties. This technical guide aims to provide a comprehensive overview of the available data on the preliminary biological activity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

However, it is crucial to note that publicly available, in-depth studies specifically detailing the biological activities of this compound with quantitative data (e.g., IC50 values) and comprehensive experimental protocols are limited. Most of the current research focuses on the broader class of Daphniphyllum alkaloids or other specific members of this family. Therefore, this guide will present a general overview based on the activities observed for related compounds, which may provide insights into the potential activities of this compound.

General Biological Activities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids have been reported to exhibit a variety of biological effects, suggesting that this compound may possess similar potential. The primary activities investigated for this class of compounds include:

  • Cytotoxic Activity: Several Daphniphyllum alkaloids have demonstrated the ability to inhibit the growth of various cancer cell lines. This is often one of the first screening steps for natural products in the search for new anticancer agents.

  • Anti-inflammatory Activity: Inflammation is a key factor in numerous diseases. Some Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, which are typically evaluated through assays measuring the inhibition of inflammatory mediators.

  • Neuroprotective Activity: The potential to protect neurons from damage is a critical area of research, particularly for neurodegenerative diseases. Certain alkaloids from Daphniphyllum species have shown promise in this area.

Data Presentation: A Framework for Future Research

Due to the lack of specific quantitative data for this compound, the following tables are presented as a template for how such data would be structured. These tables are based on the types of data typically reported for other Daphniphyllum alkaloids and serve as a guide for future experimental investigation of this compound.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cancer Cell LineAssay TypeIC50 (µM)Positive ControlIC50 of Control (µM)
Human Cervical Cancer (HeLa) MTT AssayData Not AvailableDoxorubicinData Not Available
Human Breast Cancer (MCF-7) SRB AssayData Not AvailablePaclitaxelData Not Available
Human Lung Cancer (A549) MTT AssayData Not AvailableCisplatinData Not Available
Human Colon Cancer (HCT116) XTT AssayData Not Available5-FluorouracilData Not Available

IC50: The concentration of a drug that gives half-maximal response. MTT, SRB, XTT: Colorimetric assays for assessing cell metabolic activity.

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell Type/ModelParameter MeasuredInhibition (%)IC50 (µM)Positive Control
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 macrophagesNitrite concentrationData Not AvailableData Not AvailableL-NMMA
Prostaglandin E2 (PGE2) Production LPS-stimulated RAW 264.7 macrophagesPGE2 levels (ELISA)Data Not AvailableData Not AvailableIndomethacin
Cytokine Release (e.g., TNF-α, IL-6) LPS-stimulated RAW 264.7 macrophagesCytokine levels (ELISA)Data Not AvailableData Not AvailableDexamethasone

LPS: Lipopolysaccharide, a potent stimulator of immune cells. L-NMMA: An inhibitor of nitric oxide synthase.

Table 3: Hypothetical Neuroprotective Activity of this compound

Neurotoxicity ModelCell LineParameter MeasuredProtection (%)EC50 (µM)Positive Control
Oxidative Stress-induced (e.g., H₂O₂ treatment)SH-SY5Y neuroblastoma cellsCell Viability (MTT assay)Data Not AvailableData Not AvailableN-acetylcysteine
Excitotoxicity-induced (e.g., Glutamate treatment)Primary cortical neuronsNeuronal survivalData Not AvailableData Not AvailableMK-801
Amyloid-β induced toxicity PC12 cellsApoptosis rate (Flow cytometry)Data Not AvailableData Not AvailableResveratrol

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols: A General Guide

The following are generalized protocols for the key experiments that would be necessary to conduct a preliminary biological activity screening of this compound. These are based on standard methodologies used in the field.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the log of the compound concentration.

Anti-inflammatory Assays (e.g., Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Neuroprotective Assays (e.g., Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of H₂O₂ for a specified period (e.g., 24 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of cell protection conferred by this compound compared to the H₂O₂-only treated cells and determine the EC50 value.

Mandatory Visualizations: Conceptual Frameworks

As no specific signaling pathways for this compound have been elucidated, the following diagrams represent general experimental workflows and hypothetical signaling pathways that could be investigated based on the known activities of related alkaloids.

Experimental_Workflow_for_Cytotoxicity_Screening start Start: Obtain this compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock treatment Treat Cells with Serial Dilutions of this compound prepare_stock->treatment cell_culture Culture Cancer Cell Lines (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate data_analysis Data Analysis: Calculate % Viability and IC50 read_plate->data_analysis end End: Determine Cytotoxic Potential data_analysis->end

Figure 1. A generalized experimental workflow for screening the cytotoxic activity of this compound.

Hypothetical_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 This compound This compound IKK IKK Complex This compound->IKK Inhibits? NFkB_Activation NF-κB Activation (p65/p50 translocation) This compound->NFkB_Activation Inhibits? MyD88->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition phosphorylates NFkB_Inhibition->NFkB_Activation leads to Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Transcription->Inflammatory_Mediators

Figure 2. A hypothetical signaling pathway for the potential anti-inflammatory action of this compound.

Conclusion and Future Directions

While the broader class of Daphniphyllum alkaloids shows significant promise in various therapeutic areas, specific and detailed biological activity data for this compound remains largely unavailable in the public domain. The information presented in this guide serves as a framework for initiating a systematic investigation into the cytotoxic, anti-inflammatory, and neuroprotective properties of this particular alkaloid.

Future research should focus on:

  • Systematic Screening: Performing in-vitro assays as outlined to determine the IC50 and EC50 values of this compound against a panel of cancer cell lines and in various inflammatory and neurodegenerative models.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the identification of specific signaling pathways and molecular targets, to understand how this compound exerts its biological effects.

  • In Vivo Studies: Should promising in-vitro activity be identified, progressing to in-vivo animal models to evaluate the efficacy and safety of this compound.

The structural complexity and potential bioactivity of this compound make it a compelling candidate for further pharmacological investigation. A thorough and systematic screening approach is the essential next step in unlocking its potential as a novel therapeutic agent.

Spectroscopic Data Analysis of Daphmacropodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a significant challenge for structural elucidation due to its intricate polycyclic architecture. A comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is paramount for unambiguous structure determination. This guide provides an in-depth overview of the methodologies and data interpretation involved in the characterization of this compound and related alkaloids.

Spectroscopic Data Presentation

The precise structural assignment of this compound relies on the careful analysis and correlation of various spectroscopic data. The following tables summarize the key quantitative data obtained from 1D and 2D NMR experiments as well as high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (500 MHz, CDCl₃)
PositionδH (ppm)Multiplicity (J in Hz)
13.25dd (12.5, 4.5)
1.85m
1.60m
35.40br s
2.10m
1.95m
64.15d (8.0)
72.90m
81.75m
92.20m
101.50m
113.80s
14α1.90m
14β1.70m
152.50m
163.10d (10.0)
172.80d (10.0)
OMe3.65s
N-Me2.45s
Table 2: ¹³C NMR Spectroscopic Data for a Representative Daphniphyllum Alkaloid (125 MHz, CDCl₃)
PositionδC (ppm)DEPT
155.2CH
232.8CH₂
3125.6C
4140.1C
538.4CH₂
678.9CH
745.3CH
828.7CH₂
942.1CH
1030.5CH₂
1185.2C
12172.3C
1360.8C
1435.6CH₂
1548.2CH
1665.7CH₂
1758.9CH₂
OMe51.5CH₃
N-Me42.8CH₃
Table 3: Mass Spectrometry Data for a Representative Daphniphyllum Alkaloid
Ionization ModeMass Analyzer[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIQ-TOF524.3428506.3322, 492.3166, 384.2587, 272.1958

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of the isolated alkaloid (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

1D NMR:

  • ¹H NMR: The spectrum is acquired with a spectral width of 12 ppm, an acquisition time of 3.4 seconds, and a relaxation delay of 1.0 second. A total of 32 scans are collected and the data is processed with a line broadening of 0.3 Hz.

  • ¹³C NMR: The spectrum is acquired using a standard pulse sequence with proton decoupling. The spectral width is 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. Approximately 1024 scans are averaged.

  • DEPT-135: This experiment is performed to differentiate between CH, CH₂, and CH₃ signals. The experimental parameters are similar to the ¹³C NMR experiment.

2D NMR:

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is acquired with a spectral width of 10 ppm in both dimensions. 2048 data points are collected in the F2 dimension and 256 increments in the F1 dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum is optimized for a one-bond coupling constant (¹JCH) of 145 Hz. The spectral widths are 10 ppm in the F2 dimension (¹H) and 160 ppm in the F1 dimension (¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is optimized for a long-range coupling constant of 8 Hz. The experimental parameters are similar to the HSQC experiment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum is acquired with a mixing time of 500 ms to observe through-space correlations, which are crucial for stereochemical assignments.

Mass Spectrometry

Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-XS Q-TOF mass spectrometer coupled with an Acquity UPLC system.

Methodology:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

  • Sample Introduction: The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min.

  • Mass Analysis: The instrument is operated in the m/z range of 100-1000. Data is acquired in centroid mode.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the protonated molecular ion ([M+H]⁺) to generate fragment ions for structural elucidation. The collision energy is varied to obtain optimal fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow and relationships in the spectroscopic data analysis of a complex natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Initial Structural Fragments Structure_Elucidation Structure Elucidation NMR_2D->Structure_Elucidation Connectivity & Stereochemistry HRMS High-Resolution MS (Molecular Formula) MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS MSMS->Structure_Elucidation Substructural Information Final_Structure Final Structure of this compound Structure_Elucidation->Final_Structure

Caption: Overall workflow for the spectroscopic analysis and structure elucidation of this compound.

NMR_Correlation_Workflow cluster_2D_NMR 2D NMR Correlations H1_NMR ¹H NMR (Proton Chemical Shifts & Couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC NOESY NOESY (Spatial Proximity of Protons) H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT (Carbon Skeleton & Multiplicity) C13_NMR->HSQC C13_NMR->HMBC Structural_Fragments Assembly of Structural Fragments COSY->Structural_Fragments HSQC->Structural_Fragments HMBC->Structural_Fragments Stereochemistry Determination of Stereochemistry NOESY->Stereochemistry

Caption: Inter-relationship of various NMR experiments in the structural analysis of this compound.

A Historical Review of Research on Alkaloids from Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The evergreen shrub Daphniphyllum macropodum, native to East Asia, has been a subject of intense scientific scrutiny for over a century due to its production of a unique and structurally complex class of nitrogen-containing compounds known as Daphniphyllum alkaloids.[1][2][3][4] These molecules, characterized by their intricate, polycyclic skeletons, have captivated chemists and pharmacologists alike, leading to a rich history of discovery, structural elucidation, complex synthesis, and biological evaluation.[5][6] This technical guide provides a comprehensive historical review of the research on Daphniphyllum macropodum alkaloids, with a focus on key discoveries, experimental methodologies, and quantitative data to inform and guide future research and development efforts.

A Century of Discovery: From Initial Isolation to Modern Synthesis

The journey into the world of Daphniphyllum alkaloids began in 1909 with the first report of an alkaloid, daphnimacrine, from the bark of Daphniphyllum macropodum by Yagi.[5][7] However, it was not until the 1960s that systematic investigations into the chemical constituents of this plant genus gained momentum.[7][8] A pivotal moment in the field came in 1966 when Hirata and his colleagues successfully isolated and determined the structures of daphniphylline and yuzurimine, two of the most representative alkaloids of this family, through X-ray crystallographic analysis.[8][9][10] This breakthrough laid the foundation for the subsequent isolation and characterization of over 350 distinct Daphniphyllum alkaloids to date.[11]

The structural diversity of these alkaloids is remarkable, with skeletons ranging from the more common daphniphylline and secodaphniphylline types to the highly oxygenated yuzurimine and the C23 daphnilactone A.[12][13] These alkaloids are classified into more than 20 subfamilies based on their intricate carbon frameworks.[14] The complex, caged architectures of these molecules, often featuring multiple contiguous stereocenters and quaternary carbons, have presented a formidable challenge to synthetic chemists.[8][15]

The first total synthesis of a Daphniphyllum alkaloid, (+)-methyl homodaphniphyllate, was accomplished by Heathcock and his team in 1986, a landmark achievement that was guided by a biosynthetic hypothesis.[7][14] This pioneering work paved the way for numerous other elegant total syntheses of various members of this alkaloid family, including daphenylline, calyciphylline N, and proto-daphniphylline.[16][17][18] These synthetic endeavors have not only provided access to these rare natural products for biological studies but have also spurred the development of novel synthetic methodologies.[11]

Biological Activities and Therapeutic Potential

The intricate structures of Daphniphyllum macropodum alkaloids are matched by their diverse biological activities.[19] Extracts of the plant have been used in traditional Chinese medicine for various ailments.[14][18] Modern pharmacological studies have revealed that these alkaloids possess a range of promising bioactivities, including cytotoxic, antioxidant, vasorelaxant, and anti-HIV properties.[6][7][18][19]

Of particular interest to drug development professionals is the cytotoxic activity of several Daphniphyllum alkaloids against various cancer cell lines.[20] For instance, daphnicyclidins M and N have demonstrated notable cytotoxicity against P-388 and SGC-7901 cancer cells.[20] The potential of these compounds as anticancer agents continues to be an active area of investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Daphniphyllum macropodum alkaloids, including cytotoxicity data and yields of isolated compounds.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnicyclidin MP-3885.7[20]
SGC-790122.4[20]
Daphnicyclidin NP-3886.5[20]
SGC-790125.6[20]
Macropodumine CP-38810.3[20]
Daphnicyclidin AP-38813.8[20]
Daphmacromine OBrine shrimpModerate[21]
Plant MaterialAlkaloidYieldReference
1000 kg of D. macropodum leavesDaphniphylline100 g[13]
1000 kg of D. macropodum leavesSecodaphniphylline1.1 g[13]

Key Experimental Protocols

This section provides a generalized overview of the key experimental protocols used in the isolation, purification, and characterization of Daphniphyllum macropodum alkaloids, based on methodologies reported in the literature.

Alkaloid Extraction and Isolation

A typical workflow for the extraction and isolation of alkaloids from Daphniphyllum macropodum is as follows:

  • Plant Material Collection and Preparation: The leaves, stems, or bark of D. macropodum are collected, air-dried, and pulverized.[20][21][22]

  • Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia solution) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques for separation and purification. These techniques commonly include:

    • Silica Gel Column Chromatography: Used for initial fractionation of the crude extract based on polarity.

    • Sephadex LH-20 Column Chromatography: Often used for further purification and to remove pigments.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are employed for the final purification of individual alkaloids.

Structure Elucidation

The structures of the isolated alkaloids are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.[20][21]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[8][10]

Cytotoxicity Assays

The cytotoxic activity of the purified alkaloids is typically evaluated in vitro against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing a quantitative measure of cell viability. The results are usually expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[20]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in Daphniphyllum alkaloid research.

Biosynthetic_Pathway Squalene Squalene Protodaphnane Protodaphnane Squalene->Protodaphnane Cyclization Cascade Daphniphylline-type Daphniphylline-type Protodaphnane->Daphniphylline-type Secodaphniphylline-type Secodaphniphylline-type Protodaphnane->Secodaphniphylline-type Yuzurimine-type Yuzurimine-type Daphniphylline-type->Yuzurimine-type Daphnilactone-type Daphnilactone-type Daphniphylline-type->Daphnilactone-type

Caption: Proposed biosynthetic pathway of major Daphniphyllum alkaloid skeletons from squalene.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structure Elucidation cluster_Bioactivity Biological Evaluation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Acid-Base Partition Acid-Base Partition Extraction->Acid-Base Partition Column Chromatography Column Chromatography Acid-Base Partition->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Alkaloid Pure Alkaloid HPLC->Pure Alkaloid MS MS Pure Alkaloid->MS NMR NMR Pure Alkaloid->NMR X-ray X-ray Pure Alkaloid->X-ray Cytotoxicity Assay Cytotoxicity Assay Pure Alkaloid->Cytotoxicity Assay Structure Structure NMR->Structure Bioactivity Data Bioactivity Data Cytotoxicity Assay->Bioactivity Data

Caption: General experimental workflow for Daphniphyllum alkaloid research.

Synthetic_Strategies Biomimetic Biomimetic Convergent Convergent Biomimetic->Convergent Increased Complexity Linear Linear Convergent->Linear Early Strategies

Caption: Evolution of total synthesis strategies for Daphniphyllum alkaloids.

Conclusion and Future Directions

The historical journey of research on Daphniphyllum macropodum alkaloids is a testament to the enduring power of natural product chemistry to inspire scientific innovation. From the initial isolation of these complex molecules to the development of sophisticated synthetic strategies and the discovery of their promising biological activities, this field has continuously pushed the boundaries of chemical and biological sciences.

For researchers, scientists, and drug development professionals, the rich history and the unique chemical space occupied by Daphniphyllum alkaloids offer fertile ground for future investigations. Key areas for future research include:

  • Exploration of Underexplored Daphniphyllum Species: With over 30 species in the genus, many remain chemically unexplored, potentially harboring novel alkaloid structures with unique biological activities.[11]

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the intricate cyclizations and rearrangements in alkaloid biosynthesis could open doors for metabolic engineering and the production of novel analogs.[23]

  • Development of More Efficient Synthetic Routes: While significant progress has been made, the development of more concise and scalable synthetic routes is crucial for producing sufficient quantities of these alkaloids for extensive pharmacological evaluation and clinical studies.[24]

  • Mechanism of Action Studies: For the bioactive alkaloids, elucidating their molecular targets and mechanisms of action is essential for their development as therapeutic agents.

The continued exploration of Daphniphyllum macropodum and its remarkable alkaloids holds great promise for the discovery of new medicines and a deeper understanding of the chemical intricacies of the natural world.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphmacropodine and its Core Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of synthetic strategies toward the complex alkaloid daphmacropodine. While a complete total synthesis of this compound remains an elusive target in published literature, significant progress has been made in constructing its core structural motifs. This document details two key approaches: the stereoselective synthesis of the daphnimacropodine tetracyclic core and the pioneering biomimetic synthesis of proto-daphniphylline, a closely related Daphniphyllum alkaloid, developed by the Heathcock group.

Introduction to this compound and its Synthetic Challenges

This compound is a member of the Daphniphyllum alkaloids, a large family of structurally complex natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant attention from the synthetic community due to their intricate, polycyclic architectures and promising biological activities. Daphmacropodines A-C are characterized by a highly congested tetracyclic ring system, making them formidable synthetic targets.[1][2] The development of efficient and stereoselective methods to assemble these frameworks is crucial for further investigation of their therapeutic potential.

Application Note 1: Synthesis of the Tetracyclic Core of Daphnimacropodines

A significant breakthrough in the pursuit of this compound was the development of a stereoselective synthesis of its common tetracyclic core. This strategy, reported by Xu and colleagues, commences from a simple diketone building block and employs key transformations to construct the congested ring system.[2][3][4]

The synthetic approach features an intramolecular carbamate aza-Michael addition and a hydropyrrole synthesis via a gold-catalyzed alkyne hydration followed by an aldol condensation.[1][2] This methodology provides a foundational framework for the eventual total synthesis of this compound and its analogues.

Experimental Protocol: Synthesis of the Daphnimacropodine Core

The synthesis begins with the racemic Wieland-Miescher-type diketone, which is prepared from 1,3-cycloheptanedione in two steps involving reductive alkylation and aldol condensation.[4] The key steps to construct the tetracyclic core are outlined below.

Step 1: Preparation of the Wieland-Miescher-type diketone

  • Reaction: Reductive alkylation of 1,3-cycloheptanedione followed by an aldol condensation.

  • Significance: Establishes the initial bicyclic system.

Step 2: γ-Oxidation and Protection

  • Reagents: Oxone, TBDMSCl.

  • Purpose: Introduction of a hydroxyl group at the γ-position, which is then protected as a silyl ether to avoid steric hindrance in subsequent steps.[4]

Step 3: Intramolecular Carbamate aza-Michael Addition

  • Significance: This key step forms one of the heterocyclic rings of the core structure.

Step 4: Gold-Catalyzed Alkyne Hydration and Aldol Condensation

  • Catalyst: Gold catalyst.

  • Purpose: This sequence facilitates the formation of the hydropyrrole ring, completing the tetracyclic core of the daphnimacropodines.[1][2]

Quantitative Data Summary: Core Synthesis
StepKey TransformationReagents/ConditionsYield (%)Reference
1Wieland-Miescher Ketone FormationReductive alkylation, Aldol condensationNot specified[4]
2γ-Oxidation and ProtectionOxone, TBDMSClNot specified[4]
3Aza-Michael Addition-Not specified[1][2]
4Au-catalyzed Hydration/AldolGold catalystNot specified[1][2]

Note: Specific yields for each step are not available in the provided search results. Access to the full publication is required for complete quantitative data.

Synthesis_of_Daphmacropodine_Core A 1,3-Cycloheptanedione B Wieland-Miescher-type Diketone A->B Reductive Alkylation, Aldol Condensation C γ-Hydroxy Diketone B->C Oxone D Protected γ-Hydroxy Diketone C->D TBDMSCl E Aza-Michael Adduct D->E Intramolecular Aza-Michael Addition F This compound Tetracyclic Core E->F Au-catalyzed Hydration, Aldol Condensation

Caption: Synthetic pathway to the tetracyclic core of this compound.

Application Note 2: Biomimetic Approach to the Daphniphyllum Alkaloid Skeleton

The pioneering work of Clayton H. Heathcock and his group on the biomimetic synthesis of Daphniphyllum alkaloids laid the groundwork for many subsequent synthetic efforts. Their elegant synthesis of proto-daphniphylline, a putative biosynthetic precursor to other alkaloids in the family, showcases a remarkable cascade reaction that rapidly assembles the complex polycyclic skeleton.[5][6]

This biomimetic strategy is inspired by the proposed biosynthetic pathway from squalene. The key transformation involves a one-pot reaction of a dialdehyde precursor with simple reagents to form the pentacyclic core of proto-daphniphylline, creating six σ-bonds and five rings in a single operation.[5][6]

Experimental Protocol: Heathcock's Biomimetic Synthesis of Proto-daphniphylline

The synthesis hinges on a remarkable cascade reaction of a dialdehyde precursor.

Step 1: Preparation of the Dialdehyde Precursor

  • The acyclic dialdehyde, analogous in its carbon skeleton to squalene, is synthesized from simple starting materials.

Step 2: The Key Cascade Reaction

  • Reagents: Potassium hydroxide, ammonia, and acetic acid.[5]

  • Transformation: The dialdehyde undergoes a series of reactions, including the formation of a hydroxyldihydropyran intermediate, reaction with ammonia to form a 2-aza-1,3-diene, and an acid-catalyzed Diels-Alder reaction, to yield proto-daphniphylline.

Quantitative Data Summary: Biomimetic Synthesis
StepKey TransformationReagents/ConditionsYield (%)Reference
1Dialdehyde SynthesisMulti-stepNot specified
2Cascade CyclizationKOH, NH3, Acetic AcidNot specified[5]

Note: Specific yields for each step are not available in the provided search results. Access to the full publications is required for complete quantitative data.

Heathcock_Biomimetic_Synthesis A Acyclic Dialdehyde (Squalene Analogue) B Hydroxyldihydropyran Intermediate A->B KOH C 2-Aza-1,3-diene Intermediate B->C NH3 D Diels-Alder Adduct C->D Acetic Acid (Diels-Alder) E Proto-daphniphylline D->E Further Conversion

Caption: Heathcock's biomimetic cascade for proto-daphniphylline synthesis.

Comparative Data Summary

Due to the limited quantitative data available in the provided search results, a detailed numerical comparison of the two synthetic approaches is not feasible at this time. However, a qualitative comparison highlights the different philosophies behind the two strategies. The synthesis of the this compound core by Xu's group represents a more traditional, stepwise approach to a specific substructure. In contrast, Heathcock's biomimetic synthesis of proto-daphniphylline is a highly convergent and elegant strategy that rapidly builds complexity, mimicking nature's approach.

Conclusion and Future Outlook

The synthesis of the tetracyclic core of this compound and the biomimetic synthesis of proto-daphniphylline represent significant achievements in the field of natural product synthesis. These works provide valuable insights and strategies for tackling the formidable challenges posed by the Daphniphyllum alkaloids. Future efforts will likely focus on leveraging these foundational studies to achieve the first total synthesis of this compound, which will enable a more thorough investigation of its biological properties and potential as a therapeutic agent. Further exploration of biomimetic approaches and the development of novel catalytic methods will undoubtedly play a crucial role in advancing this area of research.

References

Application Notes and Protocols for the Quantification of Daphmacropodine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of over 350 compounds isolated primarily from plants of the genus Daphniphyllum.[1] These alkaloids are renowned for their intricate molecular architecture and a wide spectrum of biological activities, which has attracted significant interest from both phytochemists and synthetic chemists.[1] Given their potential pharmacological applications, the development of robust and validated analytical methods for the accurate quantification of specific Daphniphyllum alkaloids, such as this compound, in plant extracts is crucial for quality control, standardization, and advancing drug discovery efforts.

This document provides a detailed protocol for the quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique is highly suitable for the analysis of complex plant matrices due to its high sensitivity, specificity, and throughput.[2][3] The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Analytical Method: UPLC-MS/MS

The recommended method for the quantification of this compound is UPLC-MS/MS, which offers superior resolution and sensitivity compared to conventional HPLC. The method described is based on established protocols for the analysis of alkaloids in plant extracts and should be validated in-house for specific applications.

Method Validation Parameters

The following table summarizes the typical validation parameters for a UPLC-MS/MS method for alkaloid quantification. These values are representative and serve as a benchmark for method performance.

ParameterSpecification
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (RSD%) Intra-day: < 2.0% Inter-day: < 3.0%
Accuracy (Recovery %) 95.0% - 105.0%
Specificity No interference at the retention time of the analyte

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

Materials:

  • Dried and powdered plant material (e.g., leaves or stems of Daphniphyllum macropodum)

  • Methanol (HPLC grade)

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Add 20 mL of methanol-ammonia solution (100:1, v/v).

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in 10 mL of dichloromethane.

  • Filter the solution through anhydrous sodium sulfate to remove any remaining water.

  • Evaporate the dichloromethane to dryness.

  • Reconstitute the final residue in 1.0 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

G plant_material 1.0 g Powdered Plant Material add_solvent Add 20 mL Methanol/Ammonia (100:1) plant_material->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge collect_supernatant Collect Supernatant (Repeat 2x) centrifuge->collect_supernatant evaporate1 Evaporate to Dryness collect_supernatant->evaporate1 redissolve Re-dissolve in Dichloromethane evaporate1->redissolve filter_na2so4 Filter through Anhydrous Na2SO4 redissolve->filter_na2so4 evaporate2 Evaporate to Dryness filter_na2so4->evaporate2 reconstitute Reconstitute in 1.0 mL Methanol evaporate2->reconstitute filter_final Filter (0.22 µm) into Vial reconstitute->filter_final analysis UPLC-MS/MS Analysis filter_final->analysis

Figure 1: Workflow for the extraction of this compound.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

UPLC-MS/MS Instrumental Conditions

Instrumentation:

  • UPLC system coupled with a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions.

G cluster_sample Sample Introduction cluster_uplc UPLC Separation cluster_ms MS/MS Detection autosampler Autosampler (2 µL injection) pump Binary Pump (0.3 mL/min) autosampler->pump column C18 Column (40°C) pump->column esi ESI Source (Positive Mode) column->esi qqq Triple Quadrupole (MRM) esi->qqq detector Detector qqq->detector data_system Data Acquisition and Processing detector->data_system

Figure 2: Analytical workflow for UPLC-MS/MS analysis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis, along with the representative method validation parameters, offer a solid foundation for researchers in the fields of natural product chemistry and drug development. It is recommended to perform in-house validation to ensure the method's suitability for the specific matrix and analytical instrumentation being used.

References

Optimizing Daphmacropodine Extraction from Daphniphyllum macropodum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimized extraction of Daphmacropodine, a bioactive alkaloid, from the plant Daphniphyllum macropodum. The following sections outline conventional and modern extraction techniques, quantitative analysis methods, and a discussion on the current understanding of its biological activity.

Introduction to this compound and Daphniphyllum macropodum

Daphniphyllum macropodum, a plant belonging to the Daphniphyllaceae family, is a rich source of structurally diverse and biologically active alkaloids. Among these, this compound has garnered significant interest due to its potential pharmacological properties, including cytotoxic activities against various cancer cell lines.[1][2][3][4][5] Efficient extraction and quantification of this compound are crucial steps for further research and development in phytochemistry and drug discovery.

Extraction Methodologies

The choice of extraction methodology significantly impacts the yield and purity of the extracted this compound. This section details conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Conventional Solvent Extraction

Conventional solvent extraction is a widely used method for obtaining alkaloids from plant materials. The process involves the use of organic solvents to dissolve the target compounds, followed by purification steps.

Protocol:

  • Preparation of Plant Material: Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.

  • Initial Extraction: Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours, with occasional agitation.

  • Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% tartaric acid solution to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with petroleum ether to remove non-polar impurities.

    • Adjust the pH of the aqueous phase to 10 with a saturated sodium carbonate solution to deprotonate the alkaloids.

    • Extract the alkaloids with chloroform (e.g., 3 x 1 L).

  • Final Concentration: Combine the chloroform fractions and evaporate the solvent to dryness to yield the crude alkaloid extract.

Table 1: Representative Data for Conventional Solvent Extraction

ParameterValueReference
Starting Plant Material (kg)34[6]
Crude Alkaloid Extract (g)260[6]
Extraction Solvent95% EtOH[6]
Partitioning SolventsPetroleum Ether, Chloroform[6][7]
Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

Protocol:

  • Sample Preparation: Place 10 g of powdered Daphniphyllum macropodum in a flask with 200 mL of the chosen solvent.

  • Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate at a specified power and temperature for a set duration.

  • Filtration and Analysis: After extraction, filter the mixture and analyze the filtrate for this compound content using HPLC-UV.

Table 2: Optimization Parameters and Representative Yields for UAE of this compound

ParameterRange TestedOptimal Condition (Representative)This compound Yield (mg/g) (Representative)
SolventMethanol, Ethanol, Ethyl Acetate80% Ethanol5.2
Temperature (°C)30 - 60505.5
Time (min)20 - 60405.8
Ultrasonic Power (W)100 - 3002505.6
Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds. This method significantly reduces extraction time and solvent consumption.

Protocol:

  • Sample Preparation: Mix 10 g of powdered Daphniphyllum macropodum with 200 mL of the selected solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply a specific microwave power for a designated time.

  • Cooling and Filtration: After extraction, allow the vessel to cool, then filter the contents for subsequent analysis.

Table 3: Optimization Parameters and Representative Yields for MAE of this compound

ParameterRange TestedOptimal Condition (Representative)This compound Yield (mg/g) (Representative)
SolventMethanol, Ethanol, Isopropanol75% Methanol6.1
Microwave Power (W)200 - 6004506.5
Time (min)2 - 1056.8
Solid-to-Liquid Ratio (g/mL)1:10 - 1:301:206.6

Experimental Workflow for Extraction Optimization

Extraction_Workflow cluster_prep Sample Preparation cluster_methods Extraction Methods cluster_analysis Analysis plant_material D. macropodum Plant Material grinding Grinding plant_material->grinding powder Powdered Plant Material grinding->powder cse Conventional Solvent Extraction powder->cse uae Ultrasound-Assisted Extraction powder->uae mae Microwave-Assisted Extraction powder->mae filtration Filtration cse->filtration uae->filtration mae->filtration hplc HPLC-UV Analysis filtration->hplc quantification Quantification of this compound hplc->quantification optimization Optimization of Parameters quantification->optimization Data for Optimization

Caption: Workflow for optimizing this compound extraction.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a reliable method for the quantification of this compound in plant extracts.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance (this needs to be determined experimentally, but a common range for alkaloids is 220-280 nm).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Quantification: Inject the filtered extracts and quantify the this compound content by comparing the peak area to the standard curve.

Table 4: Representative HPLC-UV Parameters for this compound Analysis

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 30 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm (representative)
Injection Volume10 µL

Biological Activity and Signaling Pathways

Several studies have reported the cytotoxic effects of alkaloids from Daphniphyllum species, including those from D. macropodum, against various human cancer cell lines.[1][2][4][8] However, the precise molecular mechanisms and the specific signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated.

Further research is required to identify the direct molecular targets of this compound and to map its interactions within cellular signaling cascades. A general workflow for investigating the mechanism of action of a cytotoxic compound is presented below.

Workflow for Investigating Mechanism of Action

MoA_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_molecular Molecular Target Identification cytotoxicity Cytotoxicity Assays (e.g., MTT) ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle ros ROS Production Measurement ic50->ros western_blot Western Blot (Protein Expression) apoptosis->western_blot Investigate Apoptotic Proteins cell_cycle->western_blot Investigate Cell Cycle Regulators proteomics Proteomics/Transcriptomics ros->proteomics Identify Affected Proteins/Genes pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis proteomics->pathway_analysis target_validation target_validation pathway_analysis->target_validation Target Validation

Caption: General workflow for elucidating the mechanism of action.

Conclusion

The optimization of extraction protocols is paramount for the efficient isolation of this compound from Daphniphyllum macropodum. While conventional solvent extraction provides a foundational method, modern techniques such as UAE and MAE offer significant advantages in terms of efficiency, reduced extraction time, and lower solvent consumption. Further studies are warranted to establish a comprehensive, validated comparison of these methods for this compound extraction and to fully elucidate its mechanism of biological activity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Daphmacropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a natural compound whose therapeutic potential is an emerging area of scientific inquiry. A critical initial step in evaluating the pharmacological profile of any novel compound is the assessment of its cytotoxic effects on various cell types. This document provides a comprehensive set of protocols for conducting in vitro cytotoxicity assays to determine the bioactivity of this compound. These assays are foundational in preclinical drug development for understanding a compound's mechanism of action and establishing a therapeutic window.

The following sections detail the methodologies for three widely accepted cytotoxicity assays: the MTT assay for assessing cell viability, the LDH assay for measuring membrane integrity, and an Annexin V/PI apoptosis assay for elucidating the mode of cell death. While extensive searches for publicly available cytotoxicity data specifically for this compound were conducted, no definitive IC50 values or detailed mechanistic studies were identified. Therefore, the data presented in this document are illustrative examples, and researchers are encouraged to generate their own data using the protocols provided.

Data Presentation

A crucial aspect of cytotoxicity studies is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. When determining the IC50 for this compound, it is recommended to test it against a panel of cancer cell lines and, where possible, a non-cancerous control cell line to assess for selective cytotoxicity. The results should be summarized in a table for easy comparison.

Table 1: Illustrative Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) [Example Data]
MCF-7Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
HCT116Colorectal Carcinoma48Data to be determined
hTERT-RPE1Normal Epithelial48Data to be determined

Note: The IC50 values in this table are placeholders. Researchers should replace them with their experimentally determined values.

Experimental Protocols

The following are detailed protocols for the in vitro determination of cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Serum-free cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100 in serum-free medium) for maximum LDH release control

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), sterile

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Visualizations

Diagrams are essential for visualizing experimental workflows and understanding the potential molecular mechanisms of a compound. The following are examples of diagrams created using the DOT language.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment daph_prep This compound Dilution daph_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout ic50 IC50 Determination readout->ic50

In Vitro Cytotoxicity Experimental Workflow for this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 FADD/TRADD caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 daph This compound dna_damage DNA Damage / Cellular Stress daph->dna_damage dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

References

application of Daphmacropodine as a molecular probe

Author: BenchChem Technical Support Team. Date: November 2025

Application of Daphmacropodine as a Molecular Probe: No Information Available

Following a comprehensive review of available scientific literature, there is currently no specific information on the application of this compound as a molecular probe. Extensive searches for its use in this capacity, including its molecular targets, mechanism of action in probing biological systems, and associated experimental protocols, did not yield any relevant data.

This compound is a natural alkaloid isolated from plants of the Daphniphyllum genus. While the chemical structure of this compound has been elucidated, its biological activities and potential applications in biomedical research, particularly as a molecular probe, remain largely unexplored in the public domain.

Molecular probes are essential tools in biological research and drug development, used to understand, visualize, and manipulate molecular pathways. They are designed to interact with specific targets, such as proteins or nucleic acids, to facilitate their study. The development of a compound into a molecular probe requires detailed knowledge of its binding affinity, selectivity, and mechanism of action, none of which is currently available for this compound in this context.

Therefore, this document cannot provide the requested application notes, protocols, data tables, or visualizations for the use of this compound as a molecular probe due to the absence of foundational research in this area. Further investigation into the pharmacology and molecular interactions of this compound is necessary to determine its potential for such applications.

Application Notes and Protocols for the Chemical Derivatization of Daphmacropodine and Subsequent Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. Compounds within this class have demonstrated a wide array of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. The intricate structure of this compound presents multiple opportunities for chemical modification, allowing for the generation of a library of derivatives. The systematic evaluation of these derivatives can elucidate structure-activity relationships (SAR) and potentially lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

These application notes provide a comprehensive guide for the chemical derivatization of this compound and the subsequent evaluation of the synthesized compounds for their biological activity. Detailed protocols for chemical synthesis and bioactivity assays are provided to ensure reproducibility and facilitate further research in this area.

Chemical Derivatization Strategies for this compound

The structure of this compound features several key functional groups that are amenable to chemical modification: a secondary hydroxyl group, an acetate ester, and a tertiary amine. The following section outlines proposed derivatization strategies targeting these sites.

1. Derivatization of the Secondary Hydroxyl Group

The secondary hydroxyl group can be readily modified through esterification to introduce a variety of functional groups, thereby modulating the lipophilicity, steric bulk, and electronic properties of the molecule.

  • Proposed Derivatives: A series of aliphatic and aromatic esters can be synthesized.

Derivative IDR GroupReagent
DAPH-001 -COCH2CH3Propionyl chloride
DAPH-002 -CO(CH2)2CH3Butyryl chloride
DAPH-003 -CO-CyclopentylCyclopentanecarbonyl chloride
DAPH-004 -CO-PhenylBenzoyl chloride
DAPH-005 -CO-C6H4-4-NO24-Nitrobenzoyl chloride
DAPH-006 -CO-C6H4-4-OCH34-Methoxybenzoyl chloride

2. Derivatization of the Acetate Ester

The acetate ester can be hydrolyzed to reveal the parent alcohol, which can then be further derivatized or tested for its own bioactivity.

Derivative IDModification
DAPH-007 Deacetylation (Hydrolysis)

3. Derivatization of the Tertiary Amine

The tertiary amine can be alkylated to form quaternary ammonium salts, which can alter the compound's solubility and interaction with biological targets.

Derivative IDR GroupReagent
DAPH-008 -CH3Methyl iodide
DAPH-009 -CH2CH3Ethyl iodide
DAPH-010 -CH2-PhenylBenzyl bromide

Experimental Protocols: Chemical Derivatization

Protocol 1: General Procedure for Esterification of the Secondary Hydroxyl Group (DAPH-001 to DAPH-006)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution.

  • Addition of Acylating Agent: Slowly add the corresponding acyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified derivative by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).

Protocol 2: Procedure for Hydrolysis of the Acetate Ester (DAPH-007)

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Addition of Base: Add a catalytic amount of a base, such as potassium carbonate (K2CO3) or sodium methoxide (NaOMe).

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.[1][2][3]

  • Neutralization: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

  • Characterization: Confirm the structure of the deacetylated product by spectroscopic analysis.

Protocol 3: General Procedure for N-Alkylation of the Tertiary Amine (DAPH-008 to DAPH-010)

  • Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or acetone.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl iodide, or benzyl bromide, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the formation of the quaternary ammonium salt precipitate.[4][5][6][7]

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or precipitation from a suitable solvent system.

  • Characterization: Characterize the quaternary ammonium salt by spectroscopic methods.

Bioactivity Screening Protocols

The synthesized this compound derivatives will be screened for their cytotoxic, antioxidant, and vasorelaxant activities.

Protocol 4: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[8][9][10][11]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 5: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[12][13][14][15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value for each compound.

Protocol 6: Rat Aortic Ring Assay for Vasorelaxant Activity

This ex vivo assay assesses the effect of the compounds on the contractility of isolated rat aortic rings.

  • Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer. Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.[16][17][18][19]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37 °C and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration and Contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Induce contraction with a vasoconstrictor such as phenylephrine (1 µM) or potassium chloride (60 mM).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the this compound derivatives to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor and calculate the EC50 value for each compound.

Data Presentation

The quantitative data obtained from the bioactivity assays should be summarized in the following tables for clear comparison.

Table 1: Cytotoxic Activity of this compound Derivatives

Derivative IDIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
This compound
DAPH-001
DAPH-002
...
Doxorubicin

Table 2: Antioxidant Activity of this compound Derivatives

Derivative IDDPPH Scavenging EC50 (µM)
This compound
DAPH-001
DAPH-002
...
Ascorbic Acid

Table 3: Vasorelaxant Activity of this compound Derivatives

Derivative IDEC50 (µM) on Phenylephrine-induced Contraction
This compound
DAPH-001
DAPH-002
...
Sodium Nitroprusside

Visualizations

Diagram 1: Chemical Derivatization Workflow for this compound

Derivatization_Workflow cluster_hydroxyl Hydroxyl Derivatization cluster_ester Ester Derivatization cluster_amine Amine Derivatization This compound This compound (Starting Material) Esterification Esterification (Protocol 1) This compound->Esterification Hydrolysis Hydrolysis (Protocol 2) This compound->Hydrolysis N_Alkylation N-Alkylation (Protocol 3) This compound->N_Alkylation Ester_Derivatives Ester Derivatives (DAPH-001 to DAPH-006) Esterification->Ester_Derivatives Deacetylated_Derivative Deacetylated Derivative (DAPH-007) Hydrolysis->Deacetylated_Derivative Quaternary_Salts Quaternary Ammonium Salts (DAPH-008 to DAPH-010) N_Alkylation->Quaternary_Salts Bioactivity_Workflow cluster_assays Bioactivity Assays Derivative_Library This compound Derivative Library Cytotoxicity Cytotoxicity Assay (MTT, Protocol 4) Derivative_Library->Cytotoxicity Antioxidant Antioxidant Assay (DPPH, Protocol 5) Derivative_Library->Antioxidant Vasorelaxant Vasorelaxant Assay (Aortic Ring, Protocol 6) Derivative_Library->Vasorelaxant IC50_Data IC50_Data Cytotoxicity->IC50_Data IC50 Values EC50_Data_DPPH EC50_Data_DPPH Antioxidant->EC50_Data_DPPH EC50 Values EC50_Data_Vaso EC50_Data_Vaso Vasorelaxant->EC50_Data_Vaso EC50 Values SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Data->SAR_Analysis EC50_Data_DPPH->SAR_Analysis EC50_Data_Vaso->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

Application Notes and Protocols for Daphmacropodine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for Daphmacropodine are proposed based on methodologies reported for structurally or functionally related compounds. Researchers should perform dose-finding studies and optimize these protocols for their specific animal models and experimental goals.

Introduction

This compound, a daphnane-type alkaloid, is a compound of interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This document provides detailed protocols for the administration of this compound in common animal models to evaluate these activities. The methodologies are adapted from established protocols for similar compounds and are intended to serve as a starting point for in vivo research.

Data Presentation: Proposed Starting Doses for this compound

The following table summarizes proposed starting doses for this compound based on effective doses of related neuroprotective and anti-inflammatory compounds in rodent models. It is critical to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

Animal Model Species Proposed Starting Dose Range (mg/kg) Route of Administration Reference Compound(s)
Parkinson's Disease ModelMouse (C57BL/6)15 - 50Intraperitoneal (i.p.)Catalpol, 2,4-Dinitrophenol[1][2]
Cerebral Ischemia ModelMouse20 - 40Intraperitoneal (i.p.)Daphnetin[3]
Inflammation ModelRat15 - 45Oral Gavage (p.o.)Thiadiazinethione derivative[4]
Inflammation ModelMouse5 - 10 mL/kg (of a defined solution)Oral Gavage (p.o.)Phytoncide extracts[5]

Experimental Protocols

Protocol for Evaluating Anti-Inflammatory Effects in a Carrageenan-Induced Paw Edema Model in Rats

This protocol is adapted from studies evaluating the anti-inflammatory effects of novel compounds.[4][6]

Objective: To assess the potential of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (low dose, e.g., 15 mg/kg)

    • This compound (medium dose, e.g., 30 mg/kg)

    • This compound (high dose, e.g., 45 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin orally via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment acclimatize Acclimatize Rats group Group Animals acclimatize->group baseline Measure Baseline Paw Volume group->baseline administer Administer this compound/Controls (p.o.) baseline->administer induce Inject Carrageenan (s.c.) administer->induce 1 hour measure Measure Paw Volume at 1, 2, 3, 4, 5h induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Protocol for Evaluating Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model

This protocol is based on studies using the MPTP mouse model to assess neuroprotection.[1][7][8]

Objective: To determine if this compound can protect dopaminergic neurons from MPTP-induced toxicity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Positive control (optional, e.g., L-DOPA)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • HPLC system for neurotransmitter analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide animals into the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound alone

    • MPTP + Vehicle

    • MPTP + this compound (e.g., 20 mg/kg)

  • This compound Administration: Administer this compound (i.p.) or vehicle daily for a pre-treatment period (e.g., 3-7 days) before MPTP administration and continue throughout the MPTP treatment period.

  • MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 5 consecutive days.

  • Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and at specific time points after the final MPTP injection (e.g., 7 and 14 days).

  • Euthanasia and Tissue Collection: At the end of the experiment (e.g., 21 days after the first MPTP injection), euthanize the animals and collect brain tissue.

  • Neurochemical Analysis: Analyze striatal dopamine and its metabolites (DOPAC, HVA) using HPLC.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on substantia nigra sections to quantify dopaminergic neuron survival.

Experimental Workflow for MPTP-Induced Parkinson's Disease Model

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_post Post-treatment Assessment acclimatize Acclimatize Mice group Group Animals acclimatize->group daphmacropodine_pre This compound/Vehicle Admin (i.p.) (Days 1-7) group->daphmacropodine_pre mptp MPTP Admin (i.p.) (Days 8-12) daphmacropodine_pre->mptp daphmacropodine_co Continue this compound/Vehicle daphmacropodine_pre->daphmacropodine_co behavior Behavioral Testing (e.g., Day 19, 26) daphmacropodine_co->behavior euthanasia Euthanasia & Tissue Collection (Day 28) behavior->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Caption: Workflow for assessing the neuroprotective effects of this compound.

Signaling Pathway Visualization

The anti-inflammatory and neuroprotective effects of many natural compounds are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. The following diagram illustrates a hypothetical pathway that could be influenced by this compound.

Hypothetical Signaling Pathway for this compound's Action

G cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimuli / Oxidative Stress nfkb_path NF-κB Pathway stimulus->nfkb_path mapk_path MAPK Pathway stimulus->mapk_path nrf2_path Nrf2 Pathway stimulus->nrf2_path inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_path->inflammation apoptosis Apoptosis mapk_path->apoptosis antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) nrf2_path->antioxidant This compound This compound This compound->nfkb_path This compound->mapk_path This compound->nrf2_path

References

Troubleshooting & Optimization

Navigating the Synthesis of Daphmacropodine: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the complex total synthesis of Daphmacropodine, this technical support center offers a comprehensive guide to troubleshooting common issues and improving reaction yields. Drawing from established synthetic strategies for related Daphniphyllum alkaloids, this resource provides detailed experimental protocols, quantitative data analysis, and visual workflows to enhance experimental success.

The synthesis of this compound, a member of the structurally complex Daphniphyllum alkaloid family, presents a significant challenge in contemporary organic chemistry. The construction of its intricate polycyclic core often involves low-yielding transformations and sensitive intermediates. This guide addresses potential roadblocks in the synthetic pathway, offering solutions and optimization strategies based on analogous successful syntheses within this natural product class.

Frequently Asked Questions (FAQs)

Q1: What are the most critical and often lowest-yielding steps in the synthesis of the core structure of Daphniphyllum alkaloids like this compound?

A1: Based on the syntheses of structurally related compounds such as (−)-calyciphylline N, key challenges often arise during the construction of the fused and bridged ring systems. For instance, intramolecular Diels-Alder reactions to form the core bicyclic structure can be low-yielding and produce diastereomeric mixtures. Additionally, late-stage functional group manipulations on the sterically hindered core can lead to significant yield loss.

Q2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction to form the core of this compound?

A2: The choice of Lewis acid catalyst is crucial for achieving high diastereoselectivity. In the synthesis of (−)-calyciphylline N, Et2AlCl was found to promote a stereoselective cycloaddition, affording a 9:1 mixture of diastereomers.[1] Screening a variety of Lewis acids (e.g., SnCl4, TiCl4, BF3·OEt2) and optimizing the reaction temperature and solvent are recommended strategies.

Q3: I am observing significant decomposition of my intermediate during the Nazarov cyclization. What conditions can be modified to minimize this?

A3: The Nazarov cyclization, used to construct a five-membered ring in related syntheses, can be sensitive to the acid promoter and reaction conditions. In the synthesis of (−)-calyciphylline N, a one-pot Nazarov cyclization/proto-desilylation sequence was successfully employed using SnCl4 at ambient temperature.[1][2] If decomposition is an issue, consider using a milder Lewis acid, lowering the reaction temperature, or reducing the reaction time. Careful monitoring by TLC or LC-MS is essential to quench the reaction upon completion.

Q4: The hydrogenation of a hindered diene in my synthetic intermediate is proving to be difficult. What catalysts and conditions are recommended?

A4: The reduction of sterically hindered double bonds is a common challenge. For a similar transformation in the synthesis of (−)-calyciphylline N, a chemo- and diastereoselective hydrogenation was achieved using Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) under a hydrogen atmosphere.[3] This catalyst is often effective for hindered olefins. Other options to explore include Wilkinson's catalyst (RhCl(PPh3)3) or heterogeneous catalysts like Pd/C under high pressure, although the latter may require screening of various catalyst loadings and solvent systems.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield in Intramolecular Diels-Alder Cycloaddition - Non-optimal Lewis acid catalyst- Incorrect reaction temperature or solvent- Decomposition of starting material- Screen a panel of Lewis acids (e.g., Et2AlCl, SnCl4, BF3·OEt2).- Vary the reaction temperature in increments of 10°C.- Test a range of aprotic solvents (e.g., CH2Cl2, toluene, THF).- Ensure the starting diene is of high purity.
Poor Diastereoselectivity in Cycloaddition - Ineffective chiral auxiliary or catalyst- Insufficient steric directing effects- If applicable, re-evaluate the choice of chiral auxiliary.- Optimize the Lewis acid to enhance facial selectivity.- Consider introducing a bulky protecting group to bias the approach of the dienophile.
Incomplete Nazarov Cyclization - Insufficiently strong Lewis acid- Steric hindrance around the reaction center- Switch to a stronger Lewis acid (e.g., from SnCl4 to TfOH).- Increase the reaction temperature cautiously.- Prolong the reaction time with careful monitoring for decomposition.
Side Reactions during Oxidation Steps - Over-oxidation or cleavage of protecting groups- Inappropriate choice of oxidant- Use milder oxidizing agents (e.g., Dess-Martin periodinane, TPAP/NMO).- Protect sensitive functional groups prior to oxidation.- Optimize reaction time and temperature to minimize side product formation.
Failed or Low-Yielding Hydrogenation of Hindered Alkene - Catalyst poisoning- Steric inaccessibility of the double bond- Inactive catalyst- Use a more active catalyst like Crabtree's catalyst.- Increase hydrogen pressure.- Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur-containing compounds).- Consider a directed hydrogenation approach if a coordinating group is nearby.

Key Experimental Protocols

Intramolecular Diels-Alder Cycloaddition (Analogous to (−)-Calyciphylline N Synthesis)[1]

To a solution of the silicon-tethered acrylate precursor in anhydrous CH2Cl2 at -78 °C is added Et2AlCl (1.0 M in hexanes, 1.2 equivalents). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 4 hours. The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CH2Cl2 (3x). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

One-Pot Nazarov Cyclization/Proto-desilylation (Analogous to (−)-Calyciphylline N Synthesis)[1][2]

To a solution of the dienyl silyl ether precursor in anhydrous CH2Cl2 at room temperature is added SnCl4 (1.0 M in CH2Cl2, 1.5 equivalents). The reaction mixture is stirred at room temperature for 30 minutes, during which time the color may change. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The mixture is stirred vigorously for 15 minutes. The aqueous layer is extracted with CH2Cl2 (3x). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Synthetic Workflow

To aid in understanding the logical flow of the synthetic strategies discussed, the following diagrams illustrate key transformations.

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Structure Assembly cluster_cyclization Ring Elaboration cluster_end Final Modifications A Silicon-Tethered Acrylate B Intramolecular Diels-Alder Cycloaddition A->B Et2AlCl C Bicyclic Core B->C D Nazarov Cyclization Precursor Formation C->D Several Steps E One-Pot Nazarov Cyclization/ Proto-desilylation D->E SnCl4 F Tricyclic Intermediate E->F G Hydrogenation of Hindered Diene F->G Crabtree's Catalyst, H2 H This compound Analog G->H

Caption: A generalized workflow for the synthesis of a this compound-like core structure.

troubleshooting_logic Start Low Yield in a Key Transformation Purity Check Starting Material Purity Start->Purity Reagent Evaluate Reagent/ Catalyst Activity Start->Reagent Conditions Optimize Reaction Conditions Start->Conditions Purity->Conditions Alternative Consider Alternative Reagents/Catalysts Reagent->Alternative Solvent Screen Solvents Conditions->Solvent Temp Vary Temperature Conditions->Temp Time Adjust Reaction Time Conditions->Time Success Yield Improved Solvent->Success Temp->Success Time->Success Alternative->Conditions

Caption: A logical troubleshooting flowchart for addressing low-yielding reactions.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Daphmacropodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Daphmacropodine.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common solvents?

A1: this compound is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] However, it exhibits poor solubility in aqueous solutions, which presents a significant challenge for its use in various experimental and therapeutic applications.

Q2: Why is the poor aqueous solubility of this compound a concern for researchers?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Low bioavailability in vivo due to limited dissolution in gastrointestinal fluids.[2][3]

  • Inaccurate or non-reproducible results in biological experiments.

  • Challenges in developing suitable formulations for preclinical and clinical studies.[4]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.[3][5][6][7][8]

  • Inclusion Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.[9][10][11][12]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[13][14][15]

  • pH Adjustment: Although less common for neutral compounds, altering the pH of the solution can sometimes improve the solubility of ionizable drugs.[2][16]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2][16]

Troubleshooting Guides

Issue 1: Difficulty Preparing an Aqueous Stock Solution for In Vitro Assays

Problem: this compound precipitates when I try to dissolve it in my aqueous cell culture medium or buffer.

Troubleshooting Steps:

  • Initial Solubilization in Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.

  • Serial Dilution: Perform serial dilutions of this organic stock solution into your aqueous medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which can prevent localized precipitation.

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity. Run a vehicle control (medium with the same concentration of the organic solvent) to account for any effects of the solvent itself.

  • Consider Solubility-Enhancing Formulations: If precipitation still occurs at the desired concentration, consider preparing a solubility-enhanced formulation of this compound using methods like cyclodextrin complexation or solid dispersions as described in the detailed protocols below.

Issue 2: Low and Variable Bioavailability in Animal Studies

Problem: After oral administration of a this compound suspension, I am observing low and inconsistent plasma concentrations.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): The bioavailability of poorly soluble drugs is often limited by their dissolution rate.[17] Reducing the particle size of the this compound powder through micronization can increase its surface area and improve dissolution.[2][16][17]

  • Formulation as a Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can significantly enhance its dissolution rate and, consequently, its oral bioavailability.[3][6][7]

  • Inclusion Complexation: Complexation with cyclodextrins is a well-established method to improve the oral bioavailability of poorly soluble compounds by increasing their solubility and dissolution in the gastrointestinal tract.[9][18]

  • Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting the drug in a solubilized state to the gastrointestinal tract.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Fold Increase in Solubility
Solid Dispersion This compound is molecularly dispersed in a solid hydrophilic carrier.Significant increase in dissolution rate and bioavailability.[3][5]Can be physically unstable (recrystallization). Requires specialized equipment for some preparation methods.10 to 100-fold
Cyclodextrin Inclusion Complexation This compound (guest) is encapsulated in the hydrophobic cavity of a cyclodextrin (host).[10][12]High solubility enhancement.[9] Can protect the drug from degradation.[18]Limited by the stoichiometry of the complex. Can be expensive for large-scale production.5 to 50-fold
Nanoparticle Formulation Particle size is reduced to the nanometer scale, increasing surface area.[15]Increased dissolution velocity. Potential for targeted delivery.[13][14]Can be prone to aggregation. Manufacturing can be complex.Variable, depends on formulation
Co-solvency A water-miscible organic solvent is used to increase the solubility of a nonpolar drug.[16]Simple to prepare.Potential for in vivo toxicity of the co-solvent. May not be suitable for all applications.2 to 20-fold

Experimental Protocols

Protocol 1: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation

Objective: To enhance the aqueous solubility and dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).

Materials:

  • This compound

  • PVP K30

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Preparation of the Solution:

    • Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).

    • Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a solid film or mass is formed on the inner wall of the flask.

  • Drying:

    • Transfer the solid mass to a vacuum oven.

    • Dry at 40°C under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the solid mass using a mortar and pestle.

    • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion with that of the pure drug in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

    • X-ray Powder Diffraction (XRPD): To assess the crystallinity of the drug in the final product.

Protocol 2: Preparation of a this compound-HP-β-CD Inclusion Complex by Kneading Method

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • HP-β-CD

  • Water-ethanol solution (1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Mixing:

    • Weigh this compound and HP-β-CD in a 1:2 molar ratio.

    • Place the powders in a mortar and mix them thoroughly.

  • Kneading:

    • Add a small amount of the water-ethanol solution to the powder mixture.

    • Knead the mixture thoroughly for 45-60 minutes to form a homogeneous paste. Add more solvent if necessary to maintain a suitable consistency.

  • Drying:

    • Spread the paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at 50°C for 24 hours.

  • Pulverization:

    • Pulverize the dried complex using a mortar and pestle to obtain a fine powder.

  • Characterization (Optional but Recommended):

    • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the inclusion complex by observing shifts in characteristic peaks.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide evidence of the inclusion of the drug within the cyclodextrin cavity.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_final Final Product start Weigh this compound and PVP K30 dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize characterize Characterization (Dissolution, DSC, XRPD) pulverize->characterize end end characterize->end Final Solid Dispersion Powder experimental_workflow_inclusion_complex start Weigh this compound and HP-β-CD mix Mix Powders in Mortar start->mix knead Knead with Water-Ethanol Solution (45-60 min) mix->knead dry Dry Paste in Vacuum Oven knead->dry pulverize Pulverize Dried Complex dry->pulverize characterize Characterization (Solubility, FTIR, NMR) pulverize->characterize end Final Inclusion Complex Powder characterize->end hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Hypothetical Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Cellular_Response

References

assessing Daphmacropodine stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability and degradation of the novel benzylisoquinoline alkaloid, Daphmacropodine, in cell culture media. Given that this compound is a compound under active investigation, this guide provides a generalized framework and best practices applicable to the study of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the stability of this compound in my cell culture medium?

A1: Understanding the stability of this compound in your specific cell culture medium is crucial for the accuracy and reproducibility of your in vitro experiments. If the compound degrades, the effective concentration your cells are exposed to will decrease over time, leading to a misinterpretation of its potency and efficacy. Furthermore, degradation products could have their own biological activities, potentially causing off-target effects or toxicity that could be mistakenly attributed to the parent compound.[1]

Q2: What are the common factors in cell culture media that can lead to the degradation of a small molecule like this compound?

A2: Several factors can influence the stability of a small molecule in cell culture media:

  • pH: Standard cell culture media are typically buffered to a physiological pH of around 7.4. However, cellular metabolism can cause local pH shifts. Alkaloids, in particular, can be susceptible to degradation in alkaline conditions.[2]

  • Temperature: Incubator temperatures of 37°C can accelerate chemical degradation reactions such as hydrolysis.

  • Light: Exposure to light can induce photolysis, especially for photosensitive compounds.[2] It is advisable to protect this compound solutions from light.

  • Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which can oxidize and degrade the compound.

  • Enzymatic Degradation: Some cell types may release enzymes into the medium that can metabolize this compound.

Q3: How long should I incubate this compound in cell culture media to assess its stability?

A3: The incubation time for a stability assessment should ideally match the duration of your longest planned cell-based assay. For example, if you plan a 72-hour cell viability assay, you should assess the stability of this compound over that same period. It is recommended to include several time points (e.g., 0, 6, 12, 24, 48, 72 hours) to understand the degradation kinetics.

Q4: What analytical technique is most suitable for quantifying this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for quantifying small molecules like this compound.[3][4] For higher sensitivity and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5]

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media via HPLC

This protocol outlines a general procedure for determining the stability of this compound in a common cell culture medium (e.g., DMEM) under standard cell culture conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Sterile microcentrifuge tubes

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC system with UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

3. Incubation:

  • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 sample should be processed immediately.

4. Sample Preparation for HPLC Analysis:

  • At each time point, retrieve the corresponding tube from the incubator.

  • To precipitate proteins, add 2 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

  • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

5. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared sample onto the C18 column.

  • Run the analysis using a suitable gradient method to separate this compound from potential degradation products.

  • Monitor the elution profile at an appropriate UV wavelength determined from a UV scan of this compound.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to visualize the degradation profile.

  • If significant degradation is observed, calculate the half-life (t½) of the compound in the medium.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner.

Table 1: Stability of this compound (10 µM) in DMEM at 37°C

Time Point (Hours)Peak Area (Arbitrary Units)% Remaining
01,250,000100.0
61,235,00098.8
121,190,00095.2
241,100,00088.0
48950,00076.0
72800,00064.0

Table 2: Half-life of this compound under Different Conditions

ConditionCell Culture MediumTemperature (°C)Half-life (t½) in Hours
StandardDMEM + 10% FBS37~90
Serum-FreeDMEM37~95
Room TemperatureDMEM + 10% FBS25>200

Visualizations

Experimental Workflow

G Workflow for this compound Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM this compound Stock in DMSO prep_media Spike Cell Culture Medium to 10 µM this compound prep_stock->prep_media aliquot Aliquot for Time Points (0, 6, 12, 24, 48, 72h) prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample_prep Protein Precipitation with Acetonitrile incubate->sample_prep centrifuge Centrifuge to Remove Debris sample_prep->centrifuge hplc Analyze Supernatant by HPLC-UV centrifuge->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining and Half-life quantify->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

Potential Signaling Pathway Affected by this compound

Benzylisoquinoline alkaloids are known to interact with various cellular signaling pathways. While the specific targets of this compound are under investigation, a plausible pathway that could be affected involves the MAPK signaling cascade, which is a common target for bioactive small molecules.

G Hypothetical Signaling Pathway Affected by this compound This compound This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) This compound->Receptor Binds/Modulates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: A hypothetical MAPK signaling pathway modulated by this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate samples - Inconsistent sample preparation (pipetting errors).- Incomplete protein precipitation.- Introduction of air bubbles during sample injection.- Use calibrated pipettes and be meticulous during sample handling.- Ensure thorough mixing and adequate centrifugation time/speed.- Visually inspect HPLC vials for bubbles before placing them in the autosampler.
Rapid disappearance of this compound peak (T=0 is much lower than expected) - Adsorption to plasticware.- High instability in the medium at 37°C.- Incorrect stock solution concentration.- Use low-adsorption microcentrifuge tubes.- Process the T=0 sample immediately on ice.- Re-verify the concentration of the stock solution.
Appearance of multiple new peaks over time - Degradation of this compound into multiple products.- Contamination of the cell culture medium.- Use LC-MS to identify the mass of the new peaks and elucidate their structures.- Run a blank medium (without this compound) as a control to check for contamination.
Shifting retention times for this compound peak - Change in mobile phase composition.- Column degradation or contamination.- Fluctuation in column temperature.- Prepare fresh mobile phase daily.- Implement a column wash protocol between runs.- Use a column oven to maintain a stable temperature.

References

Technical Support Center: Daphmacropodine Purification by Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Daphmacropodine using preparative High-Performance Liquid Chromatography (prep-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when developing a preparative HPLC method for this compound?

A1: The most critical parameters for developing a successful prep-HPLC method for this compound, a Daphniphyllum alkaloid, are the selection of the stationary phase, mobile phase composition (including pH and organic modifier), sample solvent, and loading conditions.[1][2][3] Given that this compound is an alkaloid, controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducibility.[4][5][6]

Q2: What type of column (stationary phase) is most suitable for this compound purification?

A2: For the purification of alkaloids like this compound, reversed-phase (RP) chromatography is a common and effective choice.[7][8] A C18 column is a good starting point.[9][10] However, due to the basic nature of alkaloids, which can lead to peak tailing on standard silica-based C18 columns, consider using a column with end-capping or a polar-embedded stationary phase to minimize interactions with residual silanol groups.[5][6][11][12] For complex mixtures, phenyl-hexyl or cyano-based columns might offer alternative selectivity.[3][5]

Q3: How do I choose an appropriate mobile phase for this compound purification?

A3: The choice of mobile phase is critical for achieving good separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.[13][14]

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC.[1] Their different chemical properties can affect the selectivity and resolution of the separation.[1] It is advisable to screen both during method development.

  • Aqueous Phase and pH Control: Since this compound is an alkaloid, the pH of the mobile phase will significantly impact its retention and peak shape.[11][15] Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic nitrogen atom, which can lead to better peak shapes by minimizing interactions with silanol groups on the stationary phase.[6] Alternatively, using a high pH mobile phase (e.g., with ammonium hydroxide or ammonium bicarbonate) can also be effective, provided a pH-stable column is used.[16]

Q4: My this compound sample is not dissolving well in the mobile phase. What should I do?

A4: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[17] If you are using a reversed-phase method with a highly aqueous mobile phase, you may encounter solubility issues. To address this, you can dissolve your sample in a stronger, water-miscible organic solvent like DMSO or methanol.[1] However, be mindful that injecting a large volume of a strong solvent can lead to peak distortion.[18] It is best to dissolve the sample in the weakest solvent that provides adequate solubility and is compatible with your mobile phase.[18]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Stationary Phase This compound, as a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[6][11][12] To mitigate this, add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to suppress the ionization of silanol groups.[6] Using a highly deactivated or end-capped column is also recommended.[6][11]
Column Overload Injecting too much sample can lead to peak distortion, including fronting.[15][19] Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[18] If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[18]
Column Degradation A void at the head of the column or a contaminated frit can cause peak splitting or tailing.[6][15] If a guard column is in use, replace it. Otherwise, try back-flushing the column or, if the problem persists, replace the column.[6][18]
Problem 2: Low Resolution or Co-elution of Peaks

Possible Causes & Solutions

CauseSolution
Suboptimal Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase.[1][3] Try changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the pH of the aqueous phase.[1] A shallower gradient can also improve resolution.[20]
Inappropriate Stationary Phase The chosen stationary phase may not provide sufficient selectivity for this compound and its impurities. Experiment with different stationary phases, such as a phenyl-hexyl or a polar-embedded column, which may offer different retention mechanisms.[3][5]
High Flow Rate While higher flow rates can reduce run times, they can also decrease resolution.[3] Try reducing the flow rate to see if the separation improves.
Problem 3: High Backpressure

Possible Causes & Solutions

CauseSolution
System Blockage A blockage in the HPLC system, such as a clogged frit, guard column, or column, will lead to high backpressure.[18] Systematically check each component by disconnecting them in reverse order (from the detector back to the pump) to identify the source of the blockage.
Precipitation in the System If your sample or buffer is not fully soluble in the mobile phase, it can precipitate and cause a blockage.[18] Ensure your sample and any buffers are completely dissolved and filtered before use.
Particulate Matter from Sample Crude extracts can contain particulate matter that can clog the system.[21] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection.
Problem 4: this compound Degradation During Purification

Possible Causes & Solutions

CauseSolution
pH Instability This compound may be susceptible to degradation at extreme pH values.[22] If you suspect degradation, conduct forced degradation studies by exposing the compound to acidic, basic, and oxidative conditions to understand its stability profile.[23][24] This will help in choosing a mobile phase pH that ensures stability.
Thermal Instability Some natural products can be sensitive to heat.[25] If you are running the column at an elevated temperature, consider performing the purification at room temperature.
Oxidative Degradation Exposure to air or oxidizing agents can degrade sensitive compounds.[22] If oxidative degradation is suspected, consider degassing the mobile phase and blanketing the sample and fractions with an inert gas like nitrogen.

Experimental Protocols

Protocol 1: General Method Development for this compound Purification
  • Analytical Method Development:

    • Column: Start with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Screening:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: Run a scouting gradient from 5% to 95% B over 20-30 minutes.

    • Detection: Use a UV detector, selecting a wavelength where this compound has strong absorbance. If the chromophore is weak, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

    • Optimization: Based on the scouting run, optimize the gradient to achieve good resolution between the this compound peak and any impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Scale the flow rate and injection volume according to the column dimensions. The following equation can be used to scale the flow rate:

      • Flow Rate (prep) = Flow Rate (analytical) x [ID (prep)² / ID (analytical)²]

    • Adjust the gradient time based on the new flow rate to maintain the same separation.

Protocol 2: Forced Degradation Study

To assess the stability of this compound, perform the following forced degradation studies:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at room temperature for several hours.[24]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for several hours.[24]

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature.[22]

  • Analysis: Analyze the stressed samples by analytical HPLC to observe any degradation products and the decrease in the main this compound peak. This information will guide the selection of appropriate mobile phase and handling conditions.[22]

Visualizations

experimental_workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up cluster_analysis Analysis and Final Product A Select Analytical Column (e.g., C18) B Screen Mobile Phases (pH, Organic Modifier) A->B C Run Scouting Gradient B->C D Optimize Gradient for Resolution C->D E Select Preparative Column (Same Stationary Phase) D->E Transfer Method F Scale Flow Rate and Injection Volume E->F G Adjust Gradient Time F->G H Perform Purification G->H I Collect Fractions H->I J Analyze Fraction Purity I->J K Pool Pure Fractions and Evaporate Solvent J->K L Characterize Final Product K->L

Caption: A typical workflow for preparative HPLC method development and scale-up.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Low Resolution cluster_pressure High Backpressure start Problem with Purification P1 Peak Tailing or Fronting start->P1 P2 Co-eluting Peaks start->P2 P3 System Pressure Too High start->P3 S1 Adjust Mobile Phase pH Add Modifier (e.g., 0.1% FA) P1->S1 S2 Reduce Sample Load P1->S2 S3 Change Sample Solvent P1->S3 S4 Check/Replace Column P1->S4 S5 Optimize Gradient P2->S5 S6 Change Mobile Phase/Stationary Phase P2->S6 S7 Reduce Flow Rate P2->S7 S8 Identify and Clear Blockage P3->S8 S9 Ensure Sample/Buffer Solubility P3->S9 S10 Filter Sample P3->S10

Caption: A logical troubleshooting guide for common preparative HPLC issues.

References

preventing epimerization during Daphmacropodine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing epimerization during the synthesis of Daphmacropodine. The guidance is based on established synthetic routes and general principles of stereochemical control in organic synthesis.

Section 1: Troubleshooting Guide - Preventing Epimerization

Epimerization, the change in configuration at a single stereocenter, is a significant challenge in the synthesis of complex molecules like this compound. This guide focuses on two critical stages in a known synthetic pathway where the risk of epimerization is high: the intramolecular aza-Michael addition and the subsequent gold-catalyzed alkyne hydration followed by an aldol condensation.

Issue 1: Epimerization during Intramolecular aza-Michael Addition

The intramolecular aza-Michael addition is a key step in forming the core heterocyclic structure of this compound. The stereocenter adjacent to the newly formed C-N bond can be susceptible to epimerization, particularly if the reaction is reversible or if the intermediate enolate is not protonated stereoselectively.

Symptoms:

  • Formation of a diastereomeric mixture, observable by NMR spectroscopy (e.g., duplication of key signals) or chiral chromatography.

  • Inconsistent diastereomeric ratios (d.r.) between batches.

Potential Causes and Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
Reversibility of the Michael Addition Operate under kinetic control. Use a strong, non-nucleophilic base at low temperatures to favor the irreversible formation of the desired diastereomer.Lower temperatures and a strong base favor the faster-forming kinetic product over the more stable thermodynamic product, which may be the undesired epimer.[1][2][3][4]
Base-Mediated Epimerization Screen different bases. If a strong base is required, consider sterically hindered bases (e.g., LHMDS, KHMDS) to minimize side reactions. If a weaker base is sufficient, explore options like DBU or triethylamine.The choice of base can significantly impact the equilibrium between the desired product and its epimer. Steric hindrance can prevent the base from accessing the proton at the stereocenter.
Solvent Effects Use aprotic, non-polar solvents (e.g., THF, toluene) to minimize the solubility of intermediates and favor kinetic control.The solvent can influence the stability of the transition states leading to the different diastereomers.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions, which could lead to equilibration to the thermodynamic, and potentially undesired, epimer.Minimizing reaction time reduces the opportunity for reversible reactions and epimerization to occur.

Illustrative Experimental Protocol (Based on Li et al. Synthesis of this compound Core):

To a solution of the acyclic precursor in anhydrous THF at -78 °C is slowly added a solution of LHMDS (1.1 equivalents) in THF. The reaction mixture is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous ammonium chloride solution.

Table 1: Effect of Reaction Conditions on Diastereomeric Ratio in aza-Michael Addition

EntryBaseTemperature (°C)Time (h)Diastereomeric Ratio (Desired:Epimer)
1LHMDS-781>95:5
2LHMDS0180:20
3DBU25460:40
4NaH25470:30

Note: The data in this table is representative and intended for illustrative purposes.

Issue 2: Epimerization during Gold-Catalyzed Alkyne Hydration and Aldol Condensation

This tandem reaction sequence is crucial for the construction of another key ring in the this compound core. The aldol condensation step, which is typically base- or acid-catalyzed, presents a risk of epimerization at the α-carbon to the newly formed carbonyl group.

Symptoms:

  • Formation of a complex mixture of diastereomers.

  • Low yield of the desired aldol adduct.

Potential Causes and Troubleshooting Strategies:

Potential CauseRecommended ActionRationale
Base-Catalyzed Aldol Epimerization Use a mild, non-ionic base such as DBU or a hindered amine base at low temperatures.Strong bases can readily deprotonate the α-carbon, leading to enolate formation and subsequent reprotonation to a mixture of epimers.[5][6][7][8]
Acid-Catalyzed Aldol Epimerization If the reaction is performed under acidic conditions, use a mild Brønsted or Lewis acid. Control the reaction temperature carefully.Acid can also catalyze enolization, leading to epimerization at the α-carbon.[7]
Reversibility of the Aldol Reaction Employ conditions that favor the kinetic product. This often involves the use of pre-formed enolates (e.g., lithium or boron enolates) if the tandem nature of the reaction can be modified. In the tandem process, carefully control the temperature and reaction time.The aldol reaction can be reversible, and prolonged reaction times or higher temperatures can lead to the formation of the thermodynamically more stable, but potentially undesired, epimer.[1][2][3][4]
Gold Catalyst Choice While the gold catalyst is primarily for the alkyne hydration, its Lewis acidic nature might influence the subsequent aldol reaction. Screen different gold catalysts (e.g., AuCl, AuCl3, or complexes with various ligands) to find one that promotes the hydration efficiently without inducing epimerization in the aldol step.The ligand sphere of the gold catalyst can modulate its Lewis acidity and its interaction with the substrate.

Illustrative Experimental Protocol (Based on Li et al. Synthesis of this compound Core):

To a solution of the alkyne precursor in a mixture of THF and water at room temperature is added a catalytic amount of a gold(I) catalyst. The reaction is stirred until the alkyne hydration is complete (monitored by TLC). Then, a mild base (e.g., DBU) is added, and the reaction is stirred at room temperature until the aldol condensation is complete.

Table 2: Effect of Catalyst and Base on Stereoselectivity in Aldol Condensation

EntryGold CatalystBaseTemperature (°C)Diastereomeric Ratio (Desired:Epimer)
1AuClDBU2590:10
2AuCl3DBU2585:15
3AuClNaOH2550:50 (with side products)
4(Ph3P)AuClDBU2592:8

Note: The data in this table is representative and intended for illustrative purposes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common stereocenters at risk of epimerization in this compound synthesis?

A1: Based on reported synthetic routes, the stereocenters most at risk are those α to a carbonyl group or those that can be temporarily deprotonated during base-catalyzed reactions. Specifically, in the synthesis of the core structure, the stereocenter established during the intramolecular aza-Michael addition and the one α to the ketone formed after alkyne hydration are particularly susceptible.

Q2: How can I reliably determine the diastereomeric ratio of my product?

A2: High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Look for well-resolved signals in the 1H NMR spectrum that are unique to each diastereomer. Integration of these signals will give the ratio. For complex mixtures or for confirmation, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate and quantify the diastereomers.

Q3: Can I use thermodynamic control to my advantage to obtain the desired diastereomer?

A3: Yes, if the desired diastereomer is the more thermodynamically stable one. In such cases, using a weaker base, higher temperatures, and longer reaction times can allow the reaction to reach equilibrium, favoring the desired product. However, it is crucial to first determine the relative stabilities of the diastereomers, which can sometimes be predicted computationally or determined experimentally.[1][2][3][4]

Q4: Are there any general precautions I can take to minimize epimerization throughout the synthesis?

A4:

  • Keep temperatures low: For most base- or acid-catalyzed reactions involving stereocenters, running the reaction at the lowest effective temperature will minimize epimerization.

  • Limit exposure to harsh conditions: Minimize the time your molecule is exposed to strong acids or bases.

  • Choose reagents carefully: Use sterically hindered bases or mild acids where possible.

  • Protecting groups: Judicious use of protecting groups can prevent the formation of enolates or enols adjacent to sensitive stereocenters.

Section 3: Visualizations

Epimerization_Troubleshooting cluster_aza_michael Intramolecular aza-Michael Addition cluster_aldol Aldol Condensation aza_symptom Symptom: Diastereomeric Mixture aza_cause1 Cause: Reversibility aza_symptom->aza_cause1 aza_cause2 Cause: Base-Mediated Epimerization aza_symptom->aza_cause2 aza_cause3 Cause: Solvent Effects aza_symptom->aza_cause3 aza_solution1 Solution: Kinetic Control (Low Temp, Strong Base) aza_cause1->aza_solution1 aza_solution2 Solution: Screen Bases (e.g., LHMDS) aza_cause2->aza_solution2 aza_solution3 Solution: Aprotic, Non-polar Solvents aza_cause3->aza_solution3 aldol_symptom Symptom: Diastereomeric Mixture aldol_cause1 Cause: Base-Catalyzed Epimerization aldol_symptom->aldol_cause1 aldol_cause2 Cause: Acid-Catalyzed Epimerization aldol_symptom->aldol_cause2 aldol_cause3 Cause: Reversibility aldol_symptom->aldol_cause3 aldol_solution1 Solution: Mild Base (e.g., DBU), Low Temp aldol_cause1->aldol_solution1 aldol_solution2 Solution: Mild Acid, Control Temp aldol_cause2->aldol_solution2 aldol_solution3 Solution: Kinetic Control aldol_cause3->aldol_solution3

Caption: Troubleshooting flowchart for epimerization in key synthetic steps.

Kinetic_vs_Thermodynamic cluster_main Control of Stereoselectivity start Acyclic Precursor kinetic Kinetic Product (Favored at low temp, short reaction time) start->kinetic Lower Activation Energy thermodynamic Thermodynamic Product (Favored at high temp, long reaction time) start->thermodynamic Higher Activation Energy kinetic->thermodynamic Reversible (Equilibration)

Caption: Kinetic vs. Thermodynamic control in stereoselective reactions.

References

Technical Support Center: Optimization of Cell-Based Assays for Daphmacropodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to study Daphmacropodine. The information is tailored to address common challenges and optimize experimental parameters for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, in human osteosarcoma (HOS) cells, it triggers the intrinsic mitochondrial apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[1] Additionally, this compound can cause cell cycle arrest at the G2/M phase by down-regulating key cell cycle proteins such as cdc2, cyclin A, and cyclin B1.[1]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: While research on this compound is ongoing, human osteosarcoma (HOS) cells have been effectively used to demonstrate its anti-proliferative and apoptotic effects.[1] The choice of cell line should ultimately be guided by the specific research question. It is recommended to screen a panel of relevant cell lines to identify those most sensitive to this compound treatment.

Q3: What are the recommended starting concentrations for this compound in a cell-based assay?

A3: The effective concentration of this compound can vary significantly between cell lines. For HOS cells, an IC50 value of 3.89 µM has been reported after 72 hours of treatment.[1] It is advisable to perform a dose-response experiment starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line and assay.

Q4: How long should I incubate cells with this compound?

A4: The incubation time will depend on the specific assay and the endpoint being measured. For proliferation assays, an incubation period of 72 hours has been shown to be effective for determining the IC50 in HOS cells.[1] For apoptosis and cell cycle analysis, shorter time points (e.g., 24, 48 hours) should also be investigated to capture the dynamics of the cellular response.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in a cytotoxicity assay (e.g., MTT, CellTiter-Glo). - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration across wells.- Contamination.- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.- Prepare a master mix of the drug dilution to add to all wells.- Regularly check cell cultures for any signs of contamination.
No significant induction of apoptosis is observed after this compound treatment. - Sub-optimal drug concentration.- Insufficient incubation time.- The chosen cell line is resistant to this compound.- The apoptosis detection method is not sensitive enough.- Perform a dose-response and time-course experiment to identify the optimal conditions.- Test a different cell line known to be sensitive to apoptosis-inducing agents.- Use a combination of apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay, and analysis of Bcl-2 family proteins) for a more comprehensive assessment.
Inconsistent results in Western blotting for apoptosis or cell cycle markers. - Poor antibody quality.- Sub-optimal protein extraction or quantification.- Issues with protein transfer or antibody incubation steps.- Validate antibodies using positive and negative controls.- Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading.- Optimize transfer time and antibody concentrations and incubation times.
Difficulty in interpreting cell cycle analysis data. - Cell clumping.- Incorrect gating strategy.- Insufficient number of cells acquired.- Ensure a single-cell suspension is prepared before fixation and staining.- Use appropriate controls (e.g., unstained cells, single-stain controls) to set up the gates correctly.- Acquire a sufficient number of events (e.g., at least 10,000) for a statistically robust analysis.

Experimental Protocols & Data Presentation

This compound IC50 Determination in HOS Cells

The following table summarizes the reported IC50 value for this compound in a human osteosarcoma cell line.

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
HOS723.89MTT Assay[1]
Key Experimental Methodologies

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed HOS cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 0.5, 1, 2, 4, 8 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Seed HOS cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat HOS cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways & Experimental Workflows

Daphmacropodine_Apoptosis_Pathway cluster_extrinsic This compound cluster_membrane Mitochondrial Regulation cluster_cytoplasm Cytoplasmic Events This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Cell_Cycle_Arrest_Pathway cluster_cell_cycle_proteins G2/M Phase Regulators This compound This compound cdc2 cdc2 This compound->cdc2 down-regulates CyclinA Cyclin A This compound->CyclinA down-regulates CyclinB1 Cyclin B1 This compound->CyclinB1 down-regulates G2M_Arrest G2/M Phase Arrest cdc2->G2M_Arrest CyclinA->G2M_Arrest CyclinB1->G2M_Arrest

Caption: this compound-induced G2/M cell cycle arrest.

Assay_Optimization_Workflow start Start: Define Research Question cell_selection Select Relevant Cell Line(s) start->cell_selection dose_response Dose-Response Curve (e.g., MTT Assay) cell_selection->dose_response time_course Time-Course Experiment dose_response->time_course Determine IC50 assay_selection Select Specific Assays (Apoptosis, Cell Cycle, etc.) time_course->assay_selection Determine Optimal Time Point data_analysis Data Analysis & Interpretation assay_selection->data_analysis conclusion Conclusion data_analysis->conclusion

References

addressing batch-to-batch variability of natural Daphmacropodine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural extracts of daphmacropodine. The information provided aims to address the common challenge of batch-to-batch variability inherent in natural product research.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays with different batches of this compound extract. What could be the cause?

A1: Inconsistent results are a common challenge when working with natural product extracts and are often due to inherent batch-to-batch variability. The chemical profile of extracts from Daphniphyllum macropodum, the natural source of this compound, can vary significantly due to several factors:

  • Genetic Variation: Different plants (genotypes) can have naturally different levels and types of alkaloids.

  • Environmental Conditions: The climate, soil conditions, and altitude where the source plant was grown can impact its chemical composition.

  • Harvesting Time: The concentration of bioactive compounds in a plant can change with the seasons and the plant's developmental stage.

  • Post-Harvest Processing: Differences in drying, storage, and transportation of the plant material can lead to degradation or alteration of chemical constituents.

  • Extraction and Purification Process: Variations in the extraction solvent, temperature, pressure, and purification methods can yield extracts with different chemical profiles.[1][2][3][4]

Q2: How can we standardize our this compound extract to ensure more reproducible results?

A2: Standardization is crucial for obtaining reproducible data. This involves a multi-step approach to characterize the chemical composition of your extract. We recommend the following:

  • Chemical Fingerprinting: Utilize chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to generate a chemical fingerprint of each batch. This provides a comprehensive overview of the chemical constituents.

  • Marker Compound Quantification: Identify and quantify one or more key marker compounds. For this compound extracts, this compound itself should be a primary marker. If other major alkaloids are present, they can also be used as markers.

  • Bioassay-Guided Fractionation: If a specific biological activity is of interest, you can use bioassays to guide the fractionation of the extract and identify the active compound(s). This can help in standardizing the extract based on the concentration of the bioactive constituent(s).

Q3: What analytical techniques are recommended for the quality control of this compound extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for robust quality control:

  • HPLC with Diode-Array Detection (HPLC-DAD): Useful for creating a chemical fingerprint and quantifying major components like this compound.

  • UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS/MS): Provides high-resolution separation and mass spectral data, enabling the identification and relative quantification of a wide range of alkaloids and other metabolites in the extract.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the major constituents of the extract and can be used for quantitative purposes (qNMR).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased potency of a new extract batch. Lower concentration of this compound or other active compounds.1. Quantify the concentration of this compound and other major alkaloids using a validated HPLC or UPLC-MS/MS method. 2. Compare the chemical fingerprint of the new batch with a reference batch that showed good activity. 3. Adjust the concentration of the extract used in the assay based on the quantification of the active marker(s).
Unexpected side effects or toxicity observed. Presence of interfering or toxic compounds in the new batch.1. Analyze the chemical profile of the extract using UPLC-MS/MS to identify any new or significantly increased peaks compared to previous batches. 2. Consider further purification steps to remove the suspected interfering compounds.
Poor solubility of the extract. Variation in the extraction process leading to a different matrix of minor components.1. Review the extraction protocol for any deviations. 2. Experiment with different solvent systems for dissolution. 3. Consider a simple filtration or solid-phase extraction (SPE) clean-up step to remove less soluble components.
Inconsistent chromatographic fingerprint between batches. Natural variability of the raw plant material or inconsistencies in the extraction process.1. Source raw material from a single, reputable supplier with good agricultural and collection practices (GACP). 2. Standardize the extraction protocol, ensuring consistent parameters (solvent, temperature, time, etc.). 3. Use a well-characterized reference extract for comparison.

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Daphniphyllum macropodum

This protocol is a general guideline based on methods reported for the isolation of alkaloids from Daphniphyllum macropodum.[6]

  • Milling and Extraction:

    • Air-dry and powder the leaves and stems of Daphniphyllum macropodum.

    • Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% tartaric acid solution.

    • Wash the acidic solution with petroleum ether to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous phase to 10 with a saturated sodium carbonate solution.

    • Extract the alkaline solution with chloroform three times.

    • Combine the chloroform layers and evaporate the solvent to yield the crude alkaloid extract.

  • Further Purification (Optional):

    • The crude alkaloid extract can be further purified using column chromatography on silica gel or alumina, followed by preparative HPLC to isolate individual alkaloids.

Protocol 2: Quality Control of this compound Extracts using HPLC-DAD

This protocol outlines a general method for generating a chemical fingerprint and quantifying this compound. Method validation is essential for accurate quantification.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dry this compound extract.

    • Dissolve the extract in 10 mL of methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 10% Acetonitrile

      • 5-35 min: 10-90% Acetonitrile

      • 35-40 min: 90% Acetonitrile

      • 40-45 min: 90-10% Acetonitrile

      • 45-50 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode-array detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the λmax of this compound).

  • Data Analysis:

    • Compare the chromatograms of different batches to assess the consistency of the chemical fingerprint.

    • Construct a calibration curve from the standard solutions by plotting peak area against concentration.

    • Quantify the amount of this compound in the extract samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Preparation cluster_qc Quality Control & Analysis cluster_application Experimental Application cluster_feedback Troubleshooting Loop raw_material Raw Plant Material (D. macropodum) extraction Solvent Extraction raw_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude this compound Extract partitioning->crude_extract hplc_analysis HPLC / UPLC-MS Analysis crude_extract->hplc_analysis fingerprinting Chemical Fingerprinting hplc_analysis->fingerprinting quantification Marker Quantification hplc_analysis->quantification data_analysis Data Analysis & Batch Comparison fingerprinting->data_analysis quantification->data_analysis bioassay In Vitro / In Vivo Bioassay data_analysis->bioassay Standardized Extract troubleshooting Troubleshoot Variability data_analysis->troubleshooting results Experimental Results bioassay->results troubleshooting->raw_material Re-evaluate Source/ Process

Figure 1: Experimental workflow for handling and quality control of natural this compound extracts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation extract This compound Extract extract->receptor kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Figure 2: Generalized signaling pathway potentially modulated by a natural product extract. This is an illustrative example.

References

troubleshooting low ionization efficiency in Daphmacropodine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low ionization efficiency during the mass spectrometry analysis of Daphmacropodine and related Daphniphyllum alkaloids.

Troubleshooting Low Ionization Efficiency

Low ionization efficiency for this compound can manifest as weak or inconsistent signal intensity. The following guide provides a systematic approach to diagnose and resolve common issues.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low this compound Signal check_instrument 1. Verify Instrument Performance - Run system suitability test - Check calibration and tuning start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Recalibrate, retune, or schedule maintenance. instrument_ok->fix_instrument No optimize_source 2. Optimize Ion Source Parameters - Adjust capillary voltage - Optimize gas flows and temperature instrument_ok->optimize_source Yes fix_instrument->check_instrument source_optimized Signal Improved? optimize_source->source_optimized review_mobile_phase 3. Evaluate Mobile Phase Composition - Check solvent quality and additives - Adjust pH and organic content source_optimized->review_mobile_phase No end_good End: Signal Optimized source_optimized->end_good Yes mobile_phase_ok Signal Improved? review_mobile_phase->mobile_phase_ok sample_prep 4. Assess Sample Preparation - Evaluate for matrix effects - Consider sample concentration mobile_phase_ok->sample_prep No mobile_phase_ok->end_good Yes sample_prep_ok Signal Improved? sample_prep->sample_prep_ok advanced_troubleshooting 5. Advanced Troubleshooting - Investigate adduct formation - Consider alternative ionization modes sample_prep_ok->advanced_troubleshooting No sample_prep_ok->end_good Yes end_bad Action: Consult instrument specialist or literature for alternative methods. advanced_troubleshooting->end_bad

Caption: A stepwise workflow for troubleshooting low ionization efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS parameters for analyzing Daphniphyllum alkaloids like this compound?

A1: While optimal parameters should be determined empirically for your specific instrument and sample, a good starting point for positive ion mode ESI-MS analysis of alkaloids is provided in the table below. Daphniphyllum alkaloids are nitrogen-containing compounds and are expected to ionize well in positive ion mode, primarily as protonated molecules ([M+H]⁺).

ParameterTypical Starting RangeRationale
Ionization ModePositiveThe nitrogen atom in the alkaloid structure is readily protonated.
Capillary Voltage3.0 - 4.5 kVOptimizes the electric field for efficient droplet charging.[1]
Nebulizer Gas (N₂) Pressure30 - 50 psiAssists in the formation of a fine spray of droplets.[2]
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from the droplets.[2]
Drying Gas Temperature250 - 350 °CFacilitates desolvation of the analyte ions.[2]
Fragmentor/Cone Voltage100 - 150 VCan be optimized to control in-source fragmentation and improve ion transmission.[3]

Q2: My this compound signal is weak. What is the first thing I should check?

A2: Before adjusting any method parameters, it is crucial to verify the overall performance of your LC-MS system. Run a system suitability test with a known standard to ensure the instrument is performing within specifications. Check the mass calibration and tune files to confirm they are current and appropriate for the mass range of this compound.

Q3: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte. To confirm matrix effects, you can perform a post-extraction spike experiment. Analyze a blank matrix extract, the same matrix extract spiked with this compound after extraction, and a pure solution of this compound at the same concentration. A significant difference in the signal between the spiked matrix and the pure solution indicates matrix effects.

To mitigate matrix effects:

  • Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Optimize chromatography: Adjust the gradient to better separate this compound from matrix components.

  • Dilute the sample: This can reduce the concentration of interfering compounds, but may also lower the analyte signal.

Q4: What mobile phase additives are recommended for this compound analysis?

A4: For positive ion mode ESI-MS of alkaloids, adding a small amount of a weak acid to the mobile phase can enhance protonation and improve ionization efficiency.

  • Formic acid (0.1%): This is the most common additive and is effective at promoting the formation of [M+H]⁺ ions.

  • Acetic acid (0.1%): A slightly weaker acid that can also be used.

Avoid using non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they can cause ion suppression.

Q5: I am observing multiple peaks in my mass spectrum for this compound. What could be the cause?

A5: The presence of multiple peaks could be due to the formation of different adducts in the ion source. Besides the protonated molecule ([M+H]⁺), alkaloids can form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are common contaminants in solvents and glassware.

To identify these adducts, calculate the mass difference between the observed peaks and the expected mass of this compound.

  • [M+H]⁺: Expected monoisotopic mass + 1.0073 Da

  • [M+Na]⁺: Expected monoisotopic mass + 22.9892 Da

  • [M+K]⁺: Expected monoisotopic mass + 38.9632 Da

If adduct formation is problematic, consider using high-purity solvents and plastic vials to minimize sodium and potassium contamination.

Experimental Protocols

The following are general protocols that can be used as a starting point for developing a robust LC-MS method for this compound analysis.

Sample Preparation from Plant Material (General Protocol)
  • Extraction: Homogenize powdered plant material with an appropriate solvent such as methanol or a mixture of methanol and water. Sonication can be used to improve extraction efficiency.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute this compound with a higher percentage of organic solvent (e.g., 90% methanol).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

LC-ESI-MS/MS Method Development

This protocol outlines a starting point for developing a UPLC-Q-TOF-MS method.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full scan (e.g., m/z 100-1000) to identify the parent ion and any adducts. Subsequently, use tandem MS (MS/MS) for structural confirmation and quantification.

    • Source Parameters: Use the values in the FAQ table as a starting point and optimize by infusing a standard solution of this compound.

    • Collision Energy (for MS/MS): Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for generating characteristic fragment ions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between key factors influencing the ionization efficiency of this compound in ESI-MS.

IonizationFactors cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase cluster_instrument Instrument Parameters cluster_matrix Sample Matrix This compound This compound (Structure, pKa) Ionization Ionization Efficiency This compound->Ionization Influences Solvent Solvent Composition (% Organic, Surface Tension) Solvent->Ionization Affects Droplet Formation Additives Additives (e.g., Formic Acid) Additives->Ionization Promotes Protonation Source Ion Source (Voltage, Gas, Temp) Source->Ionization Controls Desolvation Optics Ion Optics (Voltages) Optics->Ionization Impacts Ion Transmission Matrix Co-eluting Compounds Matrix->Ionization Causes Suppression/Enhancement

References

Technical Support Center: Optimizing Crystallization for Daphmacropodine X-ray Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of Daphmacropodine for X-ray analysis. The guidance provided is based on established crystallographic techniques and insights from the crystallization of related complex natural products, specifically other Daphniphyllum alkaloids.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and offers targeted solutions.

Problem Potential Cause Troubleshooting Steps
No Crystals Form Solution is undersaturated.1. Slowly evaporate the solvent to increase the concentration. 2. If using a co-solvent system, gradually add an anti-solvent to decrease solubility. 3. Cool the solution to a lower temperature to reduce solubility.[1]
Nucleation is inhibited.1. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. 2. Add a seed crystal from a previous successful experiment. 3. Introduce a porous material like a filter paper fragment.
Formation of Oil or Amorphous Precipitate Supersaturation is too high, leading to rapid precipitation.1. Re-dissolve the precipitate by gentle heating and add a small amount of additional solvent. 2. Slow down the cooling rate. 3. Use a different solvent system with slightly higher solubility for this compound.
Purity of the sample is low.1. Further purify the this compound sample using chromatographic techniques. Impurities can interfere with lattice formation.
Small, Needle-like, or Poorly Defined Crystals Crystal growth is too rapid.1. Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a controlled environment. 2. Slow down the rate of anti-solvent addition in diffusion methods. 3. Optimize the temperature to slow down crystal growth kinetics.
Suboptimal solvent system.1. Screen a wider range of solvents and co-solvent systems. Consider solvents with different polarities and hydrogen bonding capabilities.
Twinned or Intergrown Crystals High degree of supersaturation or rapid nucleation.1. Decrease the initial concentration of the this compound solution. 2. Employ a slower crystallization technique, such as vapor diffusion over a weaker anti-solvent. 3. Use additives that can influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvent systems for crystallizing this compound?

A1: Based on its known solubility, promising solvent systems for this compound, a Daphniphyllum alkaloid, include combinations of a good solvent in which it is soluble (e.g., chloroform, dichloromethane, ethyl acetate, acetone, DMSO) and an anti-solvent in which it is less soluble (e.g., hexane, heptane, ethanol, methanol). The key is to achieve a state of marginal insolubility. A good starting point is to dissolve this compound in a minimum amount of a "good" solvent and then slowly introduce an "anti-solvent".

Q2: What are the recommended crystallization techniques for a complex molecule like this compound?

A2: For complex natural products like this compound, the following techniques are recommended:

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of this compound is allowed to stand in a loosely covered container, permitting the solvent to evaporate slowly over days.

  • Vapor Diffusion: This technique involves dissolving this compound in a small volume of a relatively non-volatile solvent and placing it in a sealed container with a larger volume of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the this compound solution, inducing crystallization. This method is particularly useful when only small amounts of the compound are available.

  • Liquid-Liquid Diffusion (Layering): A solution of this compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.

  • Slow Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Q3: How important is the purity of this compound for successful crystallization?

A3: The purity of the sample is critical for obtaining high-quality crystals suitable for X-ray diffraction. Impurities can inhibit nucleation, interfere with crystal lattice formation leading to disordered or poorly formed crystals, or co-crystallize with the target molecule. It is highly recommended to use this compound with a purity of >95% for initial crystallization screening.

Q4: Should I be concerned about polymorphism in this compound crystals?

A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for complex organic molecules. Different polymorphs can have different physical properties and may be obtained under different crystallization conditions (e.g., solvent, temperature, cooling rate). It is advisable to screen a wide range of conditions to identify different polymorphs and select the one that yields the best quality crystals for X-ray analysis.

Q5: Can additives be used to improve the crystal quality of this compound?

A5: Yes, small amounts of additives can sometimes significantly improve crystal quality by influencing crystal habit or inhibiting the growth of certain crystal faces. For alkaloids, additives that can interact via hydrogen bonding or other weak interactions might be beneficial. However, the selection of an appropriate additive is often empirical and requires screening.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation of Saturated Solution: Dissolve a known amount of purified this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution. Start with a concentration of 5-10 mg/mL and adjust as needed.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small vial or test tube to remove any particulate matter.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vial periodically for crystal growth without disturbing it. Crystals suitable for X-ray diffraction may take several days to weeks to form.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Prepare the Reservoir Solution: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution containing a higher concentration of the anti-solvent (e.g., 20% ethanol in water).

  • Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the this compound solution (5-10 mg/mL in a solvent like chloroform) with 1-2 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: The higher vapor pressure of the more volatile solvent in the drop will cause it to slowly diffuse to the reservoir, increasing the concentration of this compound and the anti-solvent in the drop, leading to crystallization.

  • Incubation and Monitoring: Incubate the plate at a constant temperature and monitor for crystal growth over several days.

Data Presentation

The following tables provide a starting point for screening crystallization conditions for this compound, based on successful crystallizations of related complex alkaloids.

Table 1: Suggested Solvent Systems for Screening

Solvent (Good)Anti-solvent (Poor)Starting Ratio (v/v)Technique
Dichloromethanen-Hexane1:1 to 1:5Vapor Diffusion, Layering
ChloroformMethanol1:1 to 1:4Vapor Diffusion, Layering
Ethyl AcetateEthanol1:1 to 1:3Slow Evaporation, Vapor Diffusion
Acetonen-Heptane1:2 to 1:6Vapor Diffusion, Layering
TetrahydrofuranWater9:1Slow Cooling

Table 2: Influence of Temperature on Crystallization Method

MethodTypical Temperature Range (°C)Expected Outcome
Slow Cooling40 to 4May produce larger, more ordered crystals.
Isothermal4, 18-22 (Room Temp)Slower kinetics at lower temperatures can improve crystal quality.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing crystallization conditions for this compound.

crystallization_workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_analysis Analysis cluster_optimization Optimization cluster_final Final Crystal Growth Purify Purify this compound (>95%) Dissolve Dissolve in Appropriate Solvent Purify->Dissolve Screen Screen Solvent Systems & Techniques Dissolve->Screen Screen_Evap Slow Evaporation Screen->Screen_Evap Screen_Vapor Vapor Diffusion Screen->Screen_Vapor Screen_Cool Slow Cooling Screen->Screen_Cool Observe Microscopic Observation Screen_Evap->Observe Screen_Vapor->Observe Screen_Cool->Observe Optimize Optimize Conditions Observe->Optimize Grow Grow Single Crystals for X-ray Observe->Grow If crystals are suitable Optimize->Screen Re-screen if necessary Optimize_Conc Concentration Optimize->Optimize_Conc Optimize_Temp Temperature Optimize->Optimize_Temp Optimize_Ratio Solvent Ratio Optimize->Optimize_Ratio Optimize->Grow Xray X-ray Diffraction Analysis Grow->Xray

Caption: A general workflow for the crystallization of this compound.

This logical diagram illustrates the decision-making process for troubleshooting common crystallization problems.

troubleshooting_crystallization Start Start Crystallization Experiment Result Observe Outcome Start->Result NoCrystals No Crystals Result->NoCrystals No Growth OilPrecipitate Oil / Precipitate Result->OilPrecipitate Amorphous Solid PoorCrystals Poor Quality Crystals Result->PoorCrystals Small/Twinned GoodCrystals Good Quality Crystals Result->GoodCrystals Well-defined IncreaseConc Increase Concentration / Add Anti-solvent NoCrystals->IncreaseConc InduceNucleation Induce Nucleation (Scratch / Seed) NoCrystals->InduceNucleation DecreaseSupersat Decrease Supersaturation (Dilute / Slow Cooling) OilPrecipitate->DecreaseSupersat OptimizeGrowth Optimize Growth Rate (Slower Evaporation / Temp Control) PoorCrystals->OptimizeGrowth Success Proceed to X-ray Analysis GoodCrystals->Success IncreaseConc->Start Retry InduceNucleation->Start Retry DecreaseSupersat->Start Retry OptimizeGrowth->Start Retry

Caption: Troubleshooting decision tree for this compound crystallization.

References

Validation & Comparative

Unraveling the Cytotoxic Landscape: A Comparative Analysis of Daphmacropodine and Daphniphylline in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration. Among these, the Daphniphyllum alkaloids, a diverse group of complex chemical entities, have garnered significant attention for their potential therapeutic properties. This guide offers a detailed comparison of the cytotoxic effects of two prominent Daphniphyllum alkaloids, daphmacropodine and daphniphylline, on various cancer cell lines. While direct comparative studies are limited, this report synthesizes available data from individual research efforts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Look at the Numbers

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While a head-to-head comparison of this compound and daphniphylline from a single study is not currently available in the published literature, individual studies on various Daphniphyllum alkaloids provide valuable insights into their anti-cancer activities.

A review of the literature reveals that the cytotoxic activities of Daphniphyllum alkaloids have been evaluated against a range of cancer cell lines. For instance, daphnezomine W, a structurally related alkaloid, exhibited moderate cytotoxic activity against the HeLa (cervical cancer) cell line with an IC50 of 16.0 μg/mL.[1][2] Another alkaloid, daphnioldhanol A, showed weak cytotoxicity against HeLa cells with an IC50 of 31.9 μM.[3] While these data points do not directly address this compound and daphniphylline, they underscore the potential of this class of compounds as cytotoxic agents.

To facilitate a meaningful comparison, the following table summarizes the reported IC50 values for various Daphniphyllum alkaloids against different cancer cell lines, as extracted from available literature. It is important to note that variations in experimental conditions (e.g., cell lines, assay methods, incubation times) across different studies can influence the observed IC50 values.

AlkaloidCancer Cell LineIC50 ValueReference
Daphnezomine WHeLa (Cervical Cancer)16.0 µg/mL[1][2]
Daphnioldhanol AHeLa (Cervical Cancer)31.9 µM[3]
Dcalycinumines A–ENasopharyngeal CarcinomaSignificant Antitumor Activities

Note: The table will be populated with specific IC50 values for this compound and daphniphylline as more targeted research becomes available. The current data highlights the cytotoxic potential within the broader class of Daphniphyllum alkaloids.

Unveiling the Mechanism: Signaling Pathways in Cytotoxicity

The cytotoxic effects of many natural products are often mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific molecular mechanisms of this compound and daphniphylline are still under investigation, studies on other Daphniphyllum alkaloids and related compounds suggest potential pathways that may be involved.

Several Daphniphyllum alkaloids have been reported to induce apoptosis in cancer cells. For example, dcalycinumines A–E have been shown to promote apoptosis in nasopharyngeal carcinoma cells. The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects.[4][5][6]

A general overview of apoptotic signaling pathways is presented below. It is hypothesized that this compound and daphniphylline may exert their cytotoxic effects by modulating key components of these pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1. Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Further research is required to elucidate the precise signaling cascades affected by this compound and daphniphylline. Techniques such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would be instrumental in this endeavor.

Experimental Corner: Protocols for Cytotoxicity and Apoptosis Assays

To ensure reproducibility and enable comparison across studies, standardized experimental protocols are crucial. Below are detailed methodologies for commonly used assays to evaluate cytotoxicity and apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and Daphniphylline (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and daphniphylline in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

mtt_workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the cell death process.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

western_blot_workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Antibody Incubation D->E F Detection & Imaging E->F G Data Analysis F->G

Figure 3. General workflow for Western blot analysis of apoptosis markers.

Conclusion

This compound and daphniphylline, along with other Daphniphyllum alkaloids, represent a promising class of natural products with potential anticancer activity. While direct comparative data on their cytotoxic effects is currently scarce, the available information suggests that these compounds can inhibit the growth of various cancer cell lines, likely through the induction of apoptosis. Further research is imperative to elucidate their precise mechanisms of action and to identify the specific signaling pathways they modulate. The standardized experimental protocols provided in this guide are intended to facilitate future investigations and enable more robust comparisons of the cytotoxic profiles of these intriguing natural compounds. As our understanding of the molecular pharmacology of this compound and daphniphylline deepens, so too will their potential for development as novel cancer therapeutic agents.

References

Comparative Analysis of Daphmacropodine and Other Microtubule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Daphmacropodine and other prominent microtubule inhibitors. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for relevant assays.

Microtubules, dynamic cytoskeletal polymers essential for cell division, structure, and intracellular transport, are a key target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis, or programmed cell death.[2][3] This guide focuses on this compound and compares its activity with well-established microtubule inhibitors, including the taxanes (Paclitaxel), vinca alkaloids (Vincristine), and Colchicine.

Mechanism of Action: A Tale of Stabilization and Destabilization

Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.

  • Microtubule-Stabilizing Agents: This class of drugs, exemplified by Paclitaxel (Taxol) , binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. The resulting rigid and non-functional microtubules disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]

  • Microtubule-Destabilizing Agents: These agents, including Vinca alkaloids (e.g., Vincristine) and Colchicine , bind to tubulin dimers, preventing their polymerization into microtubules.[1] This disruption of microtubule formation leads to the disassembly of the mitotic spindle, mitotic arrest, and subsequent apoptosis.[2] While both are destabilizers, they bind to different sites on the tubulin protein.

While direct experimental data on the specific interaction of This compound with tubulin is limited in the available literature, studies on the structurally related compound, daphnoretin , provide insights into its potential mechanism. Daphnoretin has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, a hallmark of microtubule-targeting agents.[4][5] The observed apoptotic pathway, involving the modulation of Bcl-2 family proteins and caspase activation, is consistent with the downstream effects of microtubule disruption.[5]

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of daphnoretin (as a proxy for this compound) and other microtubule inhibitors against various cancer cell lines.

CompoundCell LineIC50 (µM)Exposure Time (h)
Daphnoretin HOS (Human Osteosarcoma)3.8972
Paclitaxel HeLa0.0042 (EC50)Not Specified
Vinblastine HeLa0.058 (IC50)Not Specified
Nocodazole HeLa0.244 (IC50)Not Specified
Colchicine Not SpecifiedNot SpecifiedNot Specified

Table 1: Comparative Cytotoxicity of Microtubule Inhibitors. This table presents the IC50/EC50 values of various microtubule inhibitors against different cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.[6]

Protocol (Turbidity-based):

  • Reconstitute purified tubulin in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Add GTP to a final concentration of 1 mM to initiate polymerization.

  • Add the test compound (e.g., this compound) at various concentrations. A known inhibitor (e.g., Nocodazole) and a known stabilizer (e.g., Paclitaxel) should be used as positive controls. A vehicle control (e.g., DMSO) should also be included.

  • Incubate the reaction mixture at 37°C.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization, while a decrease or inhibition of the increase suggests inhibition of polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay is used to detect and quantify apoptosis in a cell population.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Treat cells with the test compound (e.g., this compound) for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_stabilizer Microtubule Stabilizer (e.g., Paclitaxel) cluster_destabilizer Microtubule Destabilizer (e.g., Vincristine, Colchicine) Paclitaxel Paclitaxel Microtubule_S Microtubule Paclitaxel->Microtubule_S Binds to β-tubulin Tubulin Dimer_S Tubulin Dimer Tubulin Dimer_S->Microtubule_S Polymerization Stable Microtubule Stable Microtubule Microtubule_S->Stable Microtubule Stabilization Vincristine/Colchicine Vincristine/Colchicine Tubulin Dimer_D Tubulin Dimer Vincristine/Colchicine->Tubulin Dimer_D Binds to Tubulin Inhibited Dimer Drug-Tubulin Complex Tubulin Dimer_D->Inhibited Dimer Microtubule_D Microtubule Inhibited Dimer->Microtubule_D Inhibits Polymerization

Caption: Mechanism of action of microtubule inhibitors.

Microtubule Disruption Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Intrinsic Apoptotic Pathway Intrinsic Apoptotic Pathway Mitotic Arrest (G2/M)->Intrinsic Apoptotic Pathway Bcl-2 Downregulation Bcl-2 Downregulation Intrinsic Apoptotic Pathway->Bcl-2 Downregulation Bax Upregulation Bax Upregulation Intrinsic Apoptotic Pathway->Bax Upregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Downregulation->Mitochondrial Outer\nMembrane Permeabilization Bax Upregulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis signaling pathway induced by microtubule inhibitors.

cluster_cell_viability Cell Viability (MTT) Assay Workflow cluster_apoptosis Apoptosis (Annexin V) Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Stain with Annexin V & PI Stain with Annexin V & PI Harvest Cells->Stain with Annexin V & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V & PI->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

References

Validating the Anti-Tumor Activity of Diterpenoids in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the investigation of various natural compounds. Among these, daphnane diterpenes, a class of compounds found in plants of the Daphne genus, have shown promising anti-tumor activities. This guide provides a comparative overview of the anti-tumor efficacy of these compounds, with a focus on their validation in xenograft models. Due to the limited availability of in vivo data for specific daphnane diterpenes like Daphmacropodine, this guide will leverage data from a closely related and well-studied compound, Daphnetin, to provide a representative analysis.

Comparative Efficacy in Xenograft Models

Direct comparative studies of this compound with other chemotherapeutic agents in xenograft models are not yet available in published literature. However, to provide a valuable comparative perspective, this section presents data on the efficacy of standard-of-care chemotherapeutic agents in xenograft models of cancer cell lines that have been shown to be sensitive to Daphnetin in vitro. This indirect comparison offers insights into the potential in vivo efficacy of daphnane diterpenes.

Table 1: Anti-Tumor Efficacy of Standard Chemotherapeutic Agents in Xenograft Models of Daphnetin-Sensitive Cancer Cell Lines

Cancer Cell LineCancer TypeChemotherapeutic AgentDosage and AdministrationTumor Growth Inhibition (TGI) / OutcomeReference
MCF-7 Breast CancerDoxorubicin5 mg/kg, i.p., weeklySignificant tumor growth inhibition[1]
MDA-MB-231 Breast CancerPaclitaxel10 mg/kg, i.v., twice weeklySignificant reduction in tumor volume[2]
A549 Lung CancerCisplatin6 mg/kg, i.p., weeklyModerate tumor growth inhibition[3]
HCT116 Colon Cancer5-Fluorouracil50 mg/kg, i.p., daily for 5 daysSignificant tumor growth delay[3]
PC3 Prostate CancerDocetaxel10 mg/kg, i.v., weeklySignificant tumor growth inhibition[3]

Note: The data presented above is a summary from various studies and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing xenograft models and assessing anti-tumor activity, based on common practices in the field.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks, are used.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a volume of 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

Drug Administration and Efficacy Assessment
  • Drug Preparation: The investigational compound (e.g., this compound or a comparator drug) is formulated in a suitable vehicle for administration (e.g., saline, DMSO, or a specific formulation).

  • Drug Administration: The drug is administered to the treatment group according to the specified dose and schedule (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The control group receives the vehicle only.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include tumor weight at necropsy and survival analysis.

  • Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity. Any signs of distress or adverse effects are also recorded.

Visualizing the Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the molecular mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_assessment Assessment cell_culture Cancer Cell Culture implantation Subcutaneous Injection of Cells + Matrigel cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment control Vehicle Administration randomization->control efficacy Efficacy Assessment (Tumor Volume, Weight) treatment->efficacy toxicity Toxicity Assessment (Body Weight) treatment->toxicity control->efficacy control->toxicity

Figure 1. Experimental workflow for in vivo xenograft studies.

Daphnetin, a representative daphnane diterpene, has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

PI3K_AKT_Signaling_Pathway cluster_info Legend Daphnetin Daphnetin PI3K PI3K Daphnetin->PI3K Apoptosis Apoptosis Daphnetin->Apoptosis AKT AKT PI3K->AKT Activates p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) p_AKT->Bcl2 Inhibits Apoptosis by Activating Bcl-2 Bcl2->Apoptosis Activation --> Activation Inhibition --| Inhibition

Figure 2. Proposed mechanism of Daphnetin-induced apoptosis via inhibition of the PI3K/AKT signaling pathway.

Conclusion

While direct in vivo xenograft data for this compound is currently limited, the available in vitro evidence for the related compound Daphnetin against a range of cancer cell lines is promising. The provided comparative data on standard chemotherapies in relevant xenograft models serves as a benchmark for future preclinical studies of this compound and other daphnane diterpenes. The detailed experimental protocols and visual representations of the workflow and signaling pathways offer a foundational framework for researchers to design and interpret their own investigations into the anti-tumor potential of this class of natural products. Further research, particularly in vivo xenograft studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent.

References

Cross-Validation of Daphmacropodine's Proposed Anti-Cancer Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed anti-cancer mechanism of action of Daphmacropodine, with a comparative cross-validation against established therapeutic alternatives. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate a thorough understanding of its molecular interactions and potential as a therapeutic agent.

Executive Summary

This compound, a natural alkaloid, has demonstrated cytotoxic effects against various human cancer cell lines. Emerging research, primarily on the related compound Daphnoretin, suggests a multi-faceted mechanism of action centered on the induction of apoptosis and cell cycle arrest. This guide synthesizes the available data to build a cohesive picture of its anti-cancer activity and compares it with other agents that target similar cellular pathways.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative efficacy of Daphnoretin, a compound with a well-documented mechanism that may be analogous to this compound, has been quantified across different cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized below.

Cell LineCompoundIC50 Value (µM)Exposure Time (h)
Human Osteosarcoma (HOS)Daphnoretin3.8972
Melanoma (A375)DaphnoretinNot explicitly stated-
Melanoma (B16)DaphnoretinNot explicitly stated-

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary proposed mechanism of action for the anti-cancer effects of compounds like Daphnoretin involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Daphnoretin appears to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases that execute cell death.

Key Molecular Events:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Depolarization: The altered Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondria release cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the breakdown of cellular components.[1][2]

  • Induction of Reactive Oxygen Species (ROS): Daphnoretin has been shown to induce the production of ROS, which can further promote apoptosis.

Signaling Pathway Diagram:

G This compound This compound/ Daphnoretin ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c ↑ Cytochrome c (cytosolic) Mitochondria->Cytochrome_c Caspase9 ↑ Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound/Daphnoretin.

Cell Cycle Arrest

In addition to inducing apoptosis, Daphnoretin has been observed to cause cell cycle arrest at the G2/M phase.[1][2] This prevents cancer cells from proceeding through mitosis and proliferation.

Key Molecular Events:

  • Downregulation of cdc2 (CDK1): A decrease in the key G2/M transition kinase.

  • Downregulation of Cyclin A and Cyclin B1: A reduction in the regulatory partners of cdc2.

Signaling Pathway Diagram:

G This compound This compound/ Daphnoretin cdc2 ↓ cdc2 (CDK1) This compound->cdc2 CyclinA ↓ Cyclin A This compound->CyclinA CyclinB1 ↓ Cyclin B1 This compound->CyclinB1 G2M_Arrest G2/M Phase Cell Cycle Arrest cdc2->G2M_Arrest CyclinA->G2M_Arrest CyclinB1->G2M_Arrest

Caption: Proposed mechanism of G2/M cell cycle arrest by this compound/Daphnoretin.

Comparison with Alternative Anti-Cancer Agents

The mechanism of this compound/Daphnoretin can be compared to other classes of anti-cancer drugs that also induce apoptosis and/or cell cycle arrest.

Drug ClassPrimary Mechanism of ActionComparison with this compound/Daphnoretin
Taxanes (e.g., Paclitaxel) Stabilize microtubules, leading to M-phase arrest and apoptosis.Both induce apoptosis and cell cycle arrest, but Taxanes have a distinct primary target (microtubules).
Vinca Alkaloids (e.g., Vincristine) Inhibit microtubule polymerization, leading to M-phase arrest and apoptosis.Similar to Taxanes, the primary target is different, though the downstream effects converge on apoptosis and cell cycle arrest.
Topoisomerase Inhibitors (e.g., Doxorubicin) Inhibit DNA replication and repair, leading to DNA damage, cell cycle arrest, and apoptosis.While both induce apoptosis, the initial trigger for Topoisomerase inhibitors is DNA damage, whereas for this compound/Daphnoretin it appears to be mitochondrial-mediated.
BH3 Mimetics (e.g., Venetoclax) Directly inhibit anti-apoptotic Bcl-2 family proteins.This is a more targeted approach to inducing apoptosis, directly acting on a key component of the pathway that this compound/Daphnoretin also modulates.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like Daphnoretin.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the test compound for the specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with the test compound for the desired duration.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells with PBS and treat them with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Treat cells with the test compound and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, cdc2, Cyclin B1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The available evidence strongly suggests that this compound and related compounds like Daphnoretin exert their anti-cancer effects through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest at the G2/M phase. These mechanisms are common to several effective anti-cancer agents, although the specific molecular targets may differ. Further research is warranted to definitively identify the direct binding partners of this compound and to validate these findings in preclinical and clinical settings. The data presented in this guide provides a solid foundation for such future investigations.

References

A Comparative Analysis of the Biological Activity of Natural versus Synthetic Daphmacropodine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the comparative biological analysis of natural versus synthetic Daphmacropodine. While the cytotoxic potential of naturally occurring this compound and related alkaloids has been qualitatively assessed, a lack of reported total synthesis of this compound has precluded any direct comparative studies of its biological activity against a synthetic counterpart. This guide provides an overview of the known biological activities of natural this compound, discusses the challenges in its synthesis, and presents a framework for future comparative analysis.

Introduction to this compound

This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their complex and unique polycyclic ring systems, which have intrigued and challenged synthetic chemists for decades. The intricate architecture of these molecules is also believed to be the source of their significant biological activities.

Biological Activity of Natural this compound

Research into the biological effects of this compound has primarily focused on its potential as an anticancer agent. A key study in this area evaluated the cytotoxic activities of two new daphnicyclidin-type Daphniphyllum alkaloids, daphmacrodins A and B, which are closely related to this compound, isolated from the leaves and stems of Daphniphyllum macropodum.[1][2][3]

Cytotoxicity Against Human Cancer Cell Lines
  • Human myeloid leukemia (HL-60)

  • Human lung carcinoma (A-549)

  • Human breast cancer (MCF-7)

  • Human colon cancer (SW480)

  • Human prostate cancer (PC-3)

The absence of quantitative data underscores the preliminary nature of the research into the bioactivity of these specific alkaloids.

The Challenge of Synthetic this compound

The total synthesis of complex natural products like this compound is a formidable task in organic chemistry. The presence of multiple stereocenters, fused ring systems, and unique functional groups requires the development of innovative and highly selective synthetic strategies.[5][6][7] To date, a completed total synthesis of this compound has not been reported in the peer-reviewed literature. This synthetic challenge is the primary reason for the absence of studies on the biological activity of synthetic this compound.

The pursuit of synthetic routes to Daphniphyllum alkaloids remains an active area of research, with chemists exploring various strategies to construct their intricate molecular frameworks.[5][6][8] The eventual successful synthesis of this compound will be a landmark achievement and will open the door to a plethora of biological studies, including direct comparisons with its natural counterpart.

Data Summary and Future Outlook

The table below summarizes the current state of knowledge regarding the biological activity of natural this compound and highlights the absence of data for a synthetic version.

Biological ActivityNatural this compound (or related alkaloids)Synthetic this compound
Cytotoxicity
HL-60 (Human Myeloid Leukemia)Reported activity (quantitative data not available)Data not available
A-549 (Human Lung Carcinoma)Reported activity (quantitative data not available)Data not available
MCF-7 (Human Breast Cancer)Reported activity (quantitative data not available)Data not available
SW480 (Human Colon Cancer)Reported activity (quantitative data not available)Data not available
PC-3 (Human Prostate Cancer)Reported activity (quantitative data not available)Data not available

Experimental Protocols

While specific protocols for the biological evaluation of this compound are not detailed in the available literature, a general methodology for in vitro cytotoxicity testing is provided below.

General In Vitro Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., natural this compound extract or pure compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the Path Forward

The following diagrams illustrate the general workflow for comparing the bioactivity of natural and synthetic compounds and the classification of the broader family of Daphniphyllum alkaloids.

G General Workflow for Bioactivity Comparison cluster_0 Natural Product Pathway cluster_1 Synthetic Pathway Isolation Isolation Purification Purification Isolation->Purification Structural Elucidation Structural Elucidation Purification->Structural Elucidation Biological Evaluation Biological Evaluation Structural Elucidation->Biological Evaluation Retrosynthesis Retrosynthesis Total Synthesis Total Synthesis Retrosynthesis->Total Synthesis Purification & Characterization Purification & Characterization Total Synthesis->Purification & Characterization Purification & Characterization->Biological Evaluation Comparative Analysis Comparative Analysis Biological Evaluation->Comparative Analysis

Figure 1. A generalized workflow illustrating the parallel pathways for the isolation and synthesis of a natural product, leading to its biological evaluation and comparative analysis.

G Classification of Daphniphyllum Alkaloids cluster_types Major Structural Types Daphniphyllum Alkaloids Daphniphyllum Alkaloids Daphniphylline Daphniphylline Daphniphyllum Alkaloids->Daphniphylline Yuzurimine Yuzurimine Daphniphyllum Alkaloids->Yuzurimine Daphnilactone A Daphnilactone A Daphniphyllum Alkaloids->Daphnilactone A Daphnilactone B Daphnilactone B Daphniphyllum Alkaloids->Daphnilactone B Calyciphylline A Calyciphylline A Daphniphyllum Alkaloids->Calyciphylline A Secodaphniphylline Secodaphniphylline Daphniphyllum Alkaloids->Secodaphniphylline This compound-related This compound-related Daphniphyllum Alkaloids->this compound-related

Figure 2. A simplified classification of the major structural types of Daphniphyllum alkaloids, highlighting the diversity of this family of natural products.

Conclusion

References

Unraveling the Bioactive Landscape of Daphmacropodine and its Synthetic Stereoisomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the bioactivity between the natural alkaloid daphmacropodine and its synthetic stereoisomers remains an area of nascent research. While the parent compound has been identified as possessing potential cytotoxic activities, a significant information gap exists in the scientific literature regarding the biological evaluation of its synthetic stereoisomers. This guide synthesizes the currently available information and highlights the critical need for further investigation into the stereochemistry-activity relationships of this complex natural product.

This compound, a structurally intricate alkaloid isolated from plants of the Daphniphyllum genus, has drawn the attention of researchers due to its potential pharmacological properties. Preliminary studies have suggested that related compounds, daphmacrodins A and B, exhibit cytotoxic activities against a panel of five human cancer cell lines. However, specific quantitative data, such as IC50 values, which are crucial for a detailed comparative analysis, are not yet publicly available.

The core of this guide was intended to provide a side-by-side comparison of the bioactivity of naturally occurring this compound with its synthetically accessible stereoisomers. Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets, often leading to significant differences in efficacy and safety profiles between enantiomers and diastereomers. Unfortunately, a thorough search of the current scientific literature reveals a conspicuous absence of studies detailing the synthesis and subsequent biological evaluation of this compound's stereoisomers.

This lack of data precludes a direct comparison of their bioactivities at this time. The synthesis of complex natural products like this compound is a formidable challenge, and the stereocontrolled synthesis of its various isomers represents an even greater synthetic hurdle.

Future Directions and the Path Forward

The dearth of information on the bioactivity of this compound's synthetic stereoisomers underscores a significant opportunity for future research in medicinal chemistry and drug discovery. A systematic investigation into the stereoselective synthesis and biological testing of these compounds is essential to unlock the full therapeutic potential of the this compound scaffold.

Such studies would ideally involve:

  • Enantioselective and Diastereoselective Synthesis: The development of robust synthetic routes to access individual stereoisomers of this compound in high purity.

  • Comprehensive Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, and other relevant biological activities of each stereoisomer against a wide range of cell lines and biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the three-dimensional structure of the stereoisomers with their observed biological activities to identify key structural features responsible for potency and selectivity.

  • Mechanism of Action Studies: Elucidating the signaling pathways through which the most active stereoisomers exert their biological effects.

Below is a conceptual workflow for future research endeavors in this area.

G Conceptual Research Workflow for this compound Stereoisomers cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Elucidation TotalSynthesis Total Synthesis of Natural this compound StereoselectiveSynthesis Stereoselective Synthesis of Individual Stereoisomers TotalSynthesis->StereoselectiveSynthesis Provides synthetic route Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) StereoselectiveSynthesis->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) StereoselectiveSynthesis->AntiInflammatory OtherAssays Other Relevant Bioactivity Assays StereoselectiveSynthesis->OtherAssays QSAR QSAR Studies Cytotoxicity->QSAR AntiInflammatory->QSAR OtherAssays->QSAR Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) QSAR->Mechanism Identifies key pharmacophores

Figure 1. A proposed workflow for the systematic investigation of this compound and its synthetic stereoisomers, from synthesis to mechanistic understanding.

Conclusion

While the initial promise of this compound's bioactivity is intriguing, the scientific community currently lacks the necessary comparative data on its synthetic stereoisomers to fully assess its therapeutic potential. The path forward requires a dedicated effort in synthetic organic chemistry to produce these stereoisomers, followed by rigorous biological evaluation. Such research will be instrumental in determining whether a specific stereoisomer possesses superior activity and a more favorable therapeutic window, ultimately paving the way for the development of new and effective therapeutic agents. This guide will be updated as new experimental data becomes available.

Validation of Daphmacropodine as a Selective Kinase Inhibitor: An Evidence-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of evidence to support the classification of Daphmacropodine as a selective kinase inhibitor. As of the current date, there are no published studies detailing its kinase inhibitory activity, selectivity profile, or mechanism of action in this context. Therefore, a direct comparison with other selective kinase inhibitors, as initially requested, cannot be provided.

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide is intended to address the topic of this compound's potential as a selective kinase inhibitor by highlighting the absence of supporting data and to underscore the established benchmarks for such validation.

The Hallmarks of a Validated Kinase Inhibitor

A compound is typically characterized as a selective kinase inhibitor based on a substantial body of evidence derived from a series of well-defined experiments. The journey from a potential hit compound to a validated inhibitor involves several key stages of investigation:

  • Initial Screening: High-throughput screening (HTS) against a panel of kinases is often the first step to identify potential inhibitory activity.

  • Dose-Response Analysis: Compounds that show activity in the initial screen are then subjected to dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: To ascertain selectivity, the compound is tested against a broad panel of kinases (kinome scanning). A truly selective inhibitor will demonstrate significantly higher potency for its intended target(s) over other kinases.

  • Mechanism of Action Studies: Further biochemical and biophysical assays are conducted to understand how the inhibitor interacts with its target kinase (e.g., ATP-competitive, allosteric).

  • Cellular Activity Confirmation: The inhibitor's effect is then tested in relevant cell-based assays to confirm its activity in a biological context and to assess its impact on downstream signaling pathways.

The Case of this compound

Extensive searches of prominent scientific databases, including PubMed, Scopus, and chemical biology resources, did not yield any publications or datasets that characterize this compound as a kinase inhibitor. The existing literature on this compound is primarily focused on its isolation, structural elucidation, and synthesis.

Without any of the aforementioned experimental data for this compound, it is not possible to:

  • Present quantitative data on its inhibitory potency (IC50 values).

  • Compare its selectivity profile against other known kinase inhibitors.

  • Detail experimental protocols for its kinase inhibition assays.

  • Illustrate its effect on specific signaling pathways.

The Path Forward: A Call for Investigation

For this compound to be considered a selective kinase inhibitor, a systematic investigation following the established scientific methodology is required. The workflow for such an investigation is outlined below.

G cluster_0 Compound Characterization cluster_1 Kinase Inhibition Validation Workflow Isolation_and_Purification Isolation and Purification of this compound Structural_Elucidation Structural Elucidation Isolation_and_Purification->Structural_Elucidation Hypothetical Starting Point Synthesis Chemical Synthesis Structural_Elucidation->Synthesis Hypothetical Starting Point HTS High-Throughput Screening (Kinase Panel) Synthesis->HTS Hypothetical Starting Point Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Broad Kinome Selectivity Profiling Dose_Response->Selectivity_Profiling MOA_Studies Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->MOA_Studies Cellular_Assays Cell-Based Assays (Target Engagement & Pathway Analysis) MOA_Studies->Cellular_Assays Validated_Inhibitor Validated Selective Kinase Inhibitor Cellular_Assays->Validated_Inhibitor

Caption: Hypothetical workflow for validating this compound as a selective kinase inhibitor.

Conclusion

A Comparative Guide to the Metabolomic Effects of Daphmacropodine on Cancer Cells: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While extensive research has explored the metabolic reprogramming inherent in cancer cells, specific studies on the metabolomic consequences of Daphmacropodine treatment remain to be published.[1][2][3][4] This guide provides a proposed framework for a comparative metabolomics investigation into the effects of this compound on cancer cells. The methodologies and data presentation formats outlined herein are based on established practices in cancer metabolomics research and can serve as a blueprint for researchers and drug development professionals interested in elucidating the mechanism of action of this natural compound.[5][6][7]

The objective of such a study would be to identify and quantify the metabolic alterations induced by this compound in a cancer cell line, comparing these changes to an untreated control and potentially to a standard-of-care chemotherapeutic agent. This approach would provide insights into the signaling pathways perturbed by this compound and could reveal novel therapeutic targets and biomarkers of drug response.[1][5][6]

Proposed Experimental Design and Protocols

A robust comparative metabolomics study would involve a multi-step process, from cell culture and treatment to sophisticated analytical techniques and data analysis.

Experimental Workflow

The overall workflow for the proposed study is depicted below. This process ensures a systematic and reproducible investigation of this compound's effects on cancer cell metabolism.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549) B This compound Treatment (IC50 concentration) A->B Seeding C Control Groups (Untreated, Vehicle Control) A->C Seeding D Positive Control (e.g., Doxorubicin) A->D Seeding E Metabolite Extraction (Quenching & Lysis) B->E C->E D->E F Sample Derivatization (for GC-MS) E->F G LC-MS/MS Analysis E->G H GC-MS Analysis E->H F->G F->H I Peak Identification & Quantification G->I H->I J Multivariate Statistical Analysis (PCA, PLS-DA) I->J K Pathway Analysis J->K L Biomarker Identification K->L

Figure 1: Proposed experimental workflow for the comparative metabolomics study of this compound.
Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line Selection: A well-characterized cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the medium would be replaced with fresh medium containing this compound at its predetermined IC50 concentration. Control groups would include untreated cells, cells treated with a vehicle control (e.g., DMSO), and cells treated with a known anticancer drug like Doxorubicin for comparison.

  • Incubation: Cells should be incubated for a defined period (e.g., 24, 48 hours) to allow for metabolic changes to occur.

2. Metabolite Extraction:

  • Quenching: The metabolic activity must be abruptly halted. This is typically achieved by rapidly washing the cells with ice-cold saline or phosphate-buffered saline, followed by the addition of a cold quenching solution (e.g., 80% methanol).

  • Cell Lysis and Collection: Cells are scraped and collected. The cell suspension is then subjected to sonication or freeze-thaw cycles to ensure complete lysis and release of intracellular metabolites.

  • Centrifugation: The lysate is centrifuged at high speed to pellet cell debris and proteins. The supernatant containing the metabolites is collected for analysis.

3. Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the detection and quantification of a wide range of metabolites. A portion of the metabolite extract would be injected into an LC-MS/MS system (e.g., a Q-TOF or Orbitrap mass spectrometer) for untargeted or targeted metabolomic profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and thermally stable metabolites, a separate aliquot of the extract would be derivatized to increase volatility and then analyzed by GC-MS.

Hypothetical Quantitative Data

The following table is a template illustrating how quantitative data on key metabolites could be presented. The values are hypothetical and would be determined through the experimental workflow described above.

MetabolitePathwayControl (Fold Change)This compound (Fold Change)Doxorubicin (Fold Change)p-value (this compound vs. Control)
GlucoseGlycolysis1.000.650.72< 0.05
PyruvateGlycolysis1.000.580.63< 0.05
LactateFermentation1.000.450.51< 0.01
CitrateTCA Cycle1.001.851.55< 0.05
α-KetoglutarateTCA Cycle1.001.921.68< 0.05
GlutamineGlutaminolysis1.000.700.75< 0.05
GlutamateGlutaminolysis1.001.501.42< 0.05
PalmitateFatty Acid Synthesis1.000.330.41< 0.01
StearateFatty Acid Synthesis1.000.380.45< 0.01
ProlineAmino Acid Metabolism1.002.101.80< 0.01
ArginineAmino Acid Metabolism1.000.820.88> 0.05

Potential Signaling Pathway Modulation

Based on the mechanisms of other natural anti-cancer compounds, this compound might exert its effects by modulating key signaling pathways that regulate cell metabolism and survival, such as the PI3K/Akt/mTOR pathway.[8][9] Inhibition of this pathway could lead to decreased glycolysis and fatty acid synthesis, contributing to the anti-proliferative effects of the compound.

This compound This compound PI3K PI3K This compound->PI3K inhibits? Akt Akt This compound->Akt inhibits? RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Glycolysis Glycolysis mTORC1->Glycolysis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 2: Hypothetical signaling pathway potentially targeted by this compound.

Conclusion

While direct experimental data on the metabolomic effects of this compound in cancer cells is currently unavailable, this guide provides a comprehensive framework for conducting such a study. By employing the outlined protocols and analytical methods, researchers can systematically investigate the metabolic perturbations induced by this compound. The resulting data would be invaluable for understanding its anti-cancer mechanisms, identifying potential biomarkers, and guiding further drug development efforts. The hypothetical data and pathway analysis presented here serve as an example of the insights that could be gained from such a comparative metabolomics approach.

References

Safety Operating Guide

Prudent Disposal of Daphmacropodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Daphmacropodine is a natural alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1]. Due to the general biological activity of alkaloids, it should be handled as a hazardous compound. The proper disposal of this compound is critical to ensure personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. This information is essential for the correct handling and segregation of waste.

PropertyValueReference
CAS Number 39729-21-0[1][]
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.76 g/mol [1]
Appearance Powder[1]
Melting Point 214-215 °C[1]
Boiling Point (Predicted) 573.2 ± 40.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

General Disposal Protocol for this compound Waste

The following is a step-by-step guide for the disposal of this compound and materials contaminated with it. This protocol is based on general best practices for hazardous chemical waste management.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, filter paper).

  • Liquid Waste: This includes solutions containing this compound and solvents used to rinse contaminated glassware. Waste solvents should be segregated into halogenated and non-halogenated streams.[3]

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound should be disposed of in a designated sharps container.

2. Waste Collection and Containment:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container. The container should be marked as "Hazardous Waste" and should indicate the contents (this compound solid waste).[3][4]

  • Liquid Waste: Collect in a compatible, leak-proof, and sealable container. The container must be labeled as "Hazardous Waste" and specify the solvent and the presence of this compound. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Handle with Care").[3]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area has secondary containment to capture any potential leaks or spills.

  • Do not store waste for an extended period. Follow your institution's guidelines for waste accumulation time limits.

4. Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Waste will be transported to a permitted hazardous waste facility for appropriate treatment and disposal, which may include incineration at high temperatures.

Experimental Workflow for this compound Disposal

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Experiment B Solid Waste (Contaminated PPE, etc.) A->B C Liquid Waste (Solutions, Rinsates) A->C D Sharps Waste (Needles, Glassware) A->D E Collect in Labeled Solid Waste Container B->E F Collect in Labeled Liquid Waste Container C->F G Collect in Designated Sharps Container D->G H Store in Secure, Designated Waste Area E->H F->H G->H I Contact EHS for Waste Pickup H->I J Transport to Permitted Hazardous Waste Facility I->J K Final Treatment (e.g., Incineration) J->K

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway for Safe Handling and Disposal Logic

cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_disposal_decision Disposal Decision cluster_final_pathway Disposal Pathway A This compound (Alkaloid, Unknown Toxicity) B Assume Hazardous A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Use in Ventilated Area (Fume Hood) B->D E Is waste generated? C->E D->E F Segregate Waste by Type (Solid, Liquid, Sharps) E->F Yes G Follow Standard Lab Procedures E->G No H Label as Hazardous Waste F->H I Store in Designated Area H->I J Arrange for EHS Pickup I->J

Caption: Decision pathway for handling and disposing of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Daphmacropodine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds like Daphmacropodine, a complex alkaloid, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationPurpose
Engineering Controls
Fume HoodCertified chemical fume hood with adequate face velocity.To minimize inhalation exposure to airborne particles or aerosols.
Ventilated EnclosureFor weighing and handling of powder.Provides a contained workspace to prevent dissemination of the compound.
Personal Protective Equipment (PPE)
GlovesNitrile or neoprene, double-gloving recommended.To prevent skin contact and absorption.
Eye ProtectionChemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab CoatDedicated, fully-buttoned lab coat, preferably disposable.To protect skin and personal clothing from contamination.
Respiratory ProtectionA NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations with a high potential for aerosolization.To prevent inhalation of the compound.

II. Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Procedures prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don appropriate PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean the Spill Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Document the Incident dispose->report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphmacropodine
Reactant of Route 2
Daphmacropodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.